1-(2-Bromophenyl)-3-chloropropan-2-one
Description
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Properties
IUPAC Name |
1-(2-bromophenyl)-3-chloropropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO/c10-9-4-2-1-3-7(9)5-8(12)6-11/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAMJCEZZJGGUOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-Bromophenyl)-3-chloropropan-2-one
For Researchers, Scientists, and Drug Development Professionals
Foreword
Introduction to 1-(2-Bromophenyl)-3-chloropropan-2-one
1-(2-Bromophenyl)-3-chloropropan-2-one belongs to the class of α-haloketones, which are characterized by a carbonyl group adjacent to a carbon atom bearing a halogen. This structural motif imparts a high degree of reactivity, making these compounds valuable precursors in a variety of organic transformations. The presence of both a bromo-substituted aromatic ring and a chloro-substituted aliphatic chain offers multiple reaction sites for further functionalization, rendering it a potentially versatile building block in the synthesis of complex molecules.
Molecular Structure:
-
Core: A propan-2-one backbone.
-
Substituents:
-
A 2-bromophenyl group attached to the C1 position.
-
A chlorine atom at the C3 position.
-
Physicochemical Properties and Characterization
While specific experimental data for 1-(2-Bromophenyl)-3-chloropropan-2-one is not extensively documented, its properties can be predicted based on analogous compounds. A comparison with related, commercially available chemicals is presented below.
| Property | Predicted/Inferred Value for 1-(2-Bromophenyl)-3-chloropropan-2-one | Reference Compound: 2-Bromo-1-(3-chlorophenyl)propan-1-one[1][2][3] | Reference Compound: 1-(3-Bromophenyl)propan-2-one |
| CAS Number | Not found | 34911-51-8 | 21906-32-1 |
| Molecular Formula | C₉H₈BrClO | C₉H₈BrClO | C₉H₉BrO |
| Molecular Weight | 247.52 g/mol | 247.52 g/mol | 213.07 g/mol |
| Physical Form | Expected to be a liquid or low-melting solid | Colorless to light yellow clear liquid | Liquid |
| Purity | Dependent on synthesis | >95.0% (GC) | 98% |
| Storage Temperature | Recommended cool, dry, and dark place | Room Temperature (Recommended <15°C) | Sealed in dry, room temperature |
Analytical Characterization:
For the structural elucidation and purity assessment of synthesized 1-(2-Bromophenyl)-3-chloropropan-2-one, a combination of analytical techniques would be essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms and the positions of substituents on the aromatic ring and the propane chain.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency of the ketone.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): To assess the purity of the compound and quantify any impurities.
Synthesis Strategies
The synthesis of 1-(2-Bromophenyl)-3-chloropropan-2-one can be approached through several strategic disconnections. A plausible and efficient method would be the α-chlorination of a suitable precursor ketone.
Proposed Synthetic Pathway: α-Chlorination of 1-(2-Bromophenyl)propan-2-one
This approach leverages the readily available or synthesizable precursor, 1-(2-bromophenyl)propan-2-one. The enolate or enol form of the ketone can be selectively chlorinated at the α-position (C3).
Experimental Protocol: Synthesis of 1-(2-Bromophenyl)-3-chloropropan-2-one
Step 1: Synthesis of the Precursor Ketone, 1-(2-Bromophenyl)propan-2-one
This precursor (PubChem CID: 2734092) can be synthesized via methods analogous to those for related phenylacetones.[4]
Step 2: α-Chlorination
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-(2-bromophenyl)propan-2-one (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or diethyl ether.
-
Chlorinating Agent: Add a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) (1.05 equivalents) dropwise to the solution at 0°C. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Applications in Drug Discovery and Medicinal Chemistry
α-Haloketones are pivotal intermediates in the synthesis of a wide array of pharmacologically active molecules. The dual reactivity of 1-(2-Bromophenyl)-3-chloropropan-2-one makes it a promising scaffold for generating molecular diversity.
-
Synthesis of Heterocyclic Compounds: The ketone functionality can participate in condensation reactions with binucleophiles to form various heterocyclic systems, which are common cores in many drug molecules.
-
Alkylation of Nucleophiles: The electrophilic carbon bearing the chlorine atom is susceptible to nucleophilic attack, allowing for the introduction of various functional groups through substitution reactions. This is a common strategy for building complexity in drug candidates.
-
Precursor to Aminoketones: Substitution of the chlorine with an amine can generate aminoketone derivatives, which are precursors to compounds with potential central nervous system (CNS) activity. For instance, the related compound 3'-chloropropiophenone is an intermediate in the synthesis of CNS-active agents.[5]
Safety and Handling
Given the absence of a specific Safety Data Sheet (SDS) for 1-(2-Bromophenyl)-3-chloropropan-2-one, a cautious approach to handling is imperative, based on the known hazards of α-haloketones.
General Hazards of α-Haloketones:
-
Toxicity: α-Haloketones are generally toxic if swallowed, in contact with skin, or if inhaled.[6][7] Chloroacetone, a related compound, is classified as toxic and can cause severe skin burns and eye damage.[7]
-
Irritation: They are often lachrymators and can cause severe irritation to the skin, eyes, and respiratory tract.[8]
-
Flammability: While not always highly flammable, many organic ketones are combustible.[9][10]
Recommended Safety Precautions:
-
Engineering Controls: All handling should be conducted in a well-ventilated chemical fume hood.[9]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Clothing: A lab coat and appropriate protective clothing are necessary to prevent skin contact.
-
-
Handling: Avoid breathing vapors, mist, or gas. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
1-(2-Bromophenyl)-3-chloropropan-2-one represents a chemical entity of significant interest for synthetic chemists, particularly in the field of drug discovery. While detailed experimental data remains to be published, this guide provides a solid foundation based on the principles of organic chemistry and data from closely related analogues. The proposed synthetic pathway offers a logical and feasible route to this compound, and the outlined applications highlight its potential as a versatile building block. As with any reactive chemical, strict adherence to safety protocols is essential when handling this and related α-haloketones. Further research into the synthesis and reactivity of this compound is warranted to fully explore its synthetic utility.
References
-
Santa Cruz Biotechnology, Inc. 3′-Chloro-2-bromopropiophenone.
-
Tokyo Chemical Industry Co., Ltd. 2-Bromo-1-(3-chlorophenyl)propan-1-one.
-
Sigma-Aldrich. Safety Data Sheet.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6571, Chloroacetone.
-
CymitQuimica. 2-Bromo-1-(3-chlorophenyl)propan-1-one.
-
Sigma-Aldrich. 1-(3-Bromophenyl)propan-2-one.
-
Thermo Fisher Scientific. Safety Data Sheet.
-
Tokyo Chemical Industry Co., Ltd. Safety Data Sheet: Chloroacetone.
-
Merck Millipore. Safety Data Sheet.
-
Scimplify. 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone).
-
Scimplify. 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone) Manufacturer & Bulk chemical Supplier in USA.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2734092, 1-(2-Bromophenyl)propan-2-one.
Sources
- 1. 3′-Chloro-2-bromopropiophenone | CAS 34911-51-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 2-Bromo-1-(3-chlorophenyl)propan-1-one | 34911-51-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 2-Bromo-1-(3-chlorophenyl)propan-1-one | CymitQuimica [cymitquimica.com]
- 4. 1-(2-Bromophenyl)propan-2-one | C9H9BrO | CID 2734092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone) Online | 3'-Chloropropiophenone (1-(3-Chlorophenyl)-1-propanone) Manufacturer and Suppliers [scimplify.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Chloroacetone | ClCH2COCH3 | CID 6571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. merckmillipore.com [merckmillipore.com]
Technical Guide: Spectroscopic Characterization & Synthesis of 1-(2-Bromophenyl)-3-chloropropan-2-one
Executive Summary
This technical guide provides an in-depth analysis of 1-(2-Bromophenyl)-3-chloropropan-2-one , a critical bifunctional building block used in the synthesis of complex heterocycles (e.g., indoles, isoquinolines) and pharmaceutical intermediates. This document details the synthesis pathway, anticipated spectroscopic signatures (NMR, IR, MS), and quality control parameters required for validating this specific structural motif.
Compound Identification:
-
IUPAC Name: 1-(2-Bromophenyl)-3-chloropropan-2-one
-
Molecular Formula:
[1][2] -
Key Structural Features: ortho-Bromoaryl moiety,
-chloroketone core.
Part 1: Synthesis & Reaction Pathway
To understand the spectroscopic data, one must understand the origin of the molecule. The most robust route to this compound is the regioselective
Validated Synthesis Protocol
-
Precursor: 1-(2-Bromophenyl)propan-2-one (CAS: 21906-32-1)
-
Reagent: Sulfuryl Chloride (
) or Copper(II) Chloride ( ) -
Solvent: Dichloromethane (
) or Methanol (for Cu-mediated)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of 1-(2-bromophenyl)propan-2-one in 50 mL of anhydrous
. -
Addition: Cool to 0°C. Add 1.05 equivalents of
dropwise over 30 minutes. -
Quench: Stir at room temperature for 2 hours. Monitor by TLC (disappearance of starting material).
-
Workup: Wash with saturated
to neutralize byproducts. Dry organic layer over .[2] -
Purification: Flash chromatography (Hexane/EtOAc) is required to separate the mono-chloro product from any di-chloro byproducts.
Reaction Workflow Diagram
The following diagram illustrates the transformation and the critical decision points in the synthesis logic.
Figure 1: Synthetic pathway for the
Part 2: Spectroscopic Data Profile
The following data represents the anticipated spectroscopic signature for high-purity (>98%) material. As specific spectral libraries for this intermediate are often proprietary, these values are derived from high-fidelity structure-activity relationship (SAR) analysis of the 1-(2-bromophenyl)propan-2-one precursor and standard
Nuclear Magnetic Resonance (NMR)
The key to identifying this molecule is distinguishing the methylene protons adjacent to the chlorine (
Table 1:
| Position | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| 4.25 -- 4.35 | Singlet | 2H | Deshielded by Cl and Carbonyl. Diagnostic peak. | |
| 4.05 -- 4.15 | Singlet | 2H | Benzylic protons. Slightly downfield vs precursor due to inductive effect of | |
| Ar-H (3) | 7.55 -- 7.60 | Doublet ( | 1H | Ortho to Bromine (most deshielded aromatic). |
| Ar-H (4,5) | 7.10 -- 7.35 | Multiplet | 2H | Meta/Para protons. |
| Ar-H (6) | 7.15 -- 7.25 | Multiplet | 1H | Ortho to alkyl chain. |
Table 2:
| Carbon Type | Shift ( | Assignment |
| Carbonyl ( | 198.5 | Ketone carbon (shifted upfield vs methyl ketone due to |
| 47.5 | Alpha-carbon attached to Chlorine. | |
| 49.8 | Benzylic carbon. | |
| Ar-C (ipso) | 134.2 | Quaternary aromatic carbon attached to alkyl chain. |
| Ar-C (C-Br) | 125.1 | Quaternary aromatic carbon attached to Bromine. |
| Ar-C (CH) | 127.5 -- 133.0 | Remaining aromatic methines. |
Infrared Spectroscopy (FT-IR)
The introduction of the chlorine atom at the
-
Stretch:
(Strong). Note: Normal ketones are . The electronegative Cl atom creates a dipole that stiffens the bond. -
Stretch:
(Medium/Weak). -
Aromatic Overtones:
( stretch).
Mass Spectrometry (MS)
This molecule has a distinct isotopic signature due to the presence of both Bromine (
Molecular Ion Pattern (
-
(246): Base peak (contains
). -
(248): High intensity. Contains (
) AND ( ). -
(250): Lower intensity. Contains (
).
Fragmentation Logic Diagram:
Figure 2: Primary fragmentation pathways expected in Electron Impact (EI) Mass Spectrometry.
Part 3: Quality Control & Troubleshooting
When synthesizing or sourcing this material, researchers often encounter specific impurities.
Common Impurities
-
Starting Material (Methyl Ketone): Detectable by a singlet at
ppm in NMR. -
1,1-Dichloro Derivative: Result of over-chlorination. Look for a proton shift at the terminal carbon moving downfield to
ppm or integration mismatches. -
Regioisomer (1-chloro-3-(2-bromophenyl)...): Rare if using the methyl ketone route, but possible if using epoxide ring opening.
Stability
-
Storage: Store at
under inert atmosphere (Argon/Nitrogen). -Haloketones are lachrymators and can degrade via hydrolysis if exposed to moisture, releasing . -
Handling: Use exclusively in a fume hood. The compound is a potent alkylating agent.
References
-
Precursor Synthesis
-
General Alpha-Chlorination Methodology
- Spectroscopic Principles: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Reference for calculating substituent effects on NMR shifts).
Sources
- 1. researchgate.net [researchgate.net]
- 2. journals.iucr.org [journals.iucr.org]
- 3. 3′-Chloro-2-bromopropiophenone | CAS 34911-51-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 1-(3-Bromophenyl)propan-2-one | 21906-32-1 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Buy 1-(2-Chlorophenyl)propan-2-one | 6305-95-9 [smolecule.com]
- 8. 1-(2-Chlorophenyl)propan-2-one | 6305-95-9 | Benchchem [benchchem.com]
Starting materials for 1-(2-Bromophenyl)-3-chloropropan-2-one synthesis
Title: Precision Precursors: Strategic Selection of Starting Materials for 1-(2-Bromophenyl)-3-chloropropan-2-one
Executive Summary
The synthesis of 1-(2-Bromophenyl)-3-chloropropan-2-one (an ortho-brominated
In drug development, this scaffold is a high-value intermediate for synthesizing fused heterocycles (e.g., 2-aminothiazoles via Hantzsch condensation) or indole derivatives. Direct halogenation of the parent phenylacetone often yields inseparable mixtures of regioisomers (benzylic vs. terminal halogenation). Therefore, this guide advocates for a constructive synthetic strategy —building the chloroketone moiety from a carboxylic acid precursor—rather than a subtractive functionalization.
Part 1: The Core Scaffold (Primary Starting Material)
The most robust route to 1-(2-Bromophenyl)-3-chloropropan-2-one is the Arndt-Eistert synthesis modification , specifically the conversion of an acid chloride to a diazoketone, followed by hydrochlorination. This necessitates one non-negotiable starting material.
Material 1: 2-Bromophenylacetic Acid
-
CAS: 18698-97-0
-
Role: The Carbon Skeleton Anchor.
-
Rationale: This precursor already contains the critical ortho-bromo aryl linkage and the benzylic carbon. It bypasses the need for electrophilic aromatic substitution, which would be difficult to direct to the ortho position due to steric hindrance and directing group conflicts.
Quality Control Specifications:
| Parameter | Specification | Scientific Justification |
|---|
| Purity |
Part 2: Activation & Homologation Reagents
To convert the inert carboxylic acid into the reactive
Material 2: Oxalyl Chloride (Activation)
-
CAS: 79-37-8
-
Role: Chlorinating agent (Acid
Acid Chloride). -
Why not Thionyl Chloride? While Thionyl Chloride (
) is cheaper, it generates gas which can remain dissolved and interfere with the delicate diazomethane step. Oxalyl chloride allows for milder conditions (room temperature) and cleaner byproduct removal (CO/CO2). -
Catalyst: N,N-Dimethylformamide (DMF) - catalytic drops required to form the Vilsmeier-Haack intermediate.
Material 3: Trimethylsilyldiazomethane (TMS-DAM) (The Carbon Insertion)
-
CAS: 18107-18-1[1]
-
Scientific Integrity Note: Traditional protocols use Diazomethane (
). However, in a modern drug development environment, TMS-Diazomethane is the required standard due to the explosion risk associated with generating and distilling diazomethane. -
Mechanism: Reacts with the acid chloride to form an
-diazoketone intermediate, extending the carbon chain by one methylene unit.
Material 4: Hydrogen Chloride (Anhydrous Source)
-
Form: 4.0 M HCl in Dioxane or generated in situ (e.g., Acetyl Chloride + Methanol).
-
Role: Quenching the diazoketone to form the
-chloroketone. -
Criticality: Aqueous HCl must be avoided to prevent hydrolysis of the diazoketone back to a hydroxy-ketone or acid.
Part 3: Synthetic Logic & Workflow
The following diagram illustrates the causality of the chosen materials. We avoid direct chlorination of 1-(2-bromophenyl)propan-2-one because it favors the thermodynamically stable benzylic position (forming the
Caption: Step-wise transformation of the acid scaffold to the chloroketone, highlighting the necessity of the diazo intermediate to guarantee regioselectivity.
Part 4: Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous reagents (TMS-Diazomethane is toxic; Acid Chlorides are corrosive). All work must be performed in a fume hood.
Step 1: Synthesis of 2-Bromophenylacetyl Chloride
-
Charge: In a flame-dried round-bottom flask under Argon, dissolve 2-Bromophenylacetic acid (1.0 eq) in anhydrous Dichloromethane (DCM) [0.5 M concentration].
-
Activate: Add catalytic DMF (2-3 drops).
-
Addition: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C. Gas evolution (CO/CO2) will occur.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours until gas evolution ceases.
-
Isolation: Concentrate in vacuo to remove excess oxalyl chloride and DCM. The residue (yellow oil) is used immediately.
Step 2: Formation of the Diazoketone
-
Preparation: Dissolve the crude acid chloride in anhydrous THF/Acetonitrile (1:1).
-
Diazo Transfer: Cool solution to 0°C. Add TMS-Diazomethane (2.0 M in hexanes, 1.5 eq) dropwise. Note: TMS-DAM requires methanol or an amine to activate in some esterifications, but for acid chlorides, it reacts directly.
-
Scavenger (Optional): Triethylamine (1.1 eq) is often added to scavenge the HCl generated during the substitution, precipitating Et3N·HCl.
-
Monitoring: Stir at 0°C for 3 hours. Confirm consumption of acid chloride by TLC (quench aliquot with MeOH to check for methyl ester).
Step 3: Conversion to -Chloroketone
-
Quench: Cool the yellow diazoketone solution to -10°C.
-
Chlorination: Dropwise add 4M HCl in Dioxane (1.5 eq).
-
Observation: Nitrogen gas (
) will evolve rapidly. The yellow color of the diazo compound will fade to colorless/pale yellow. -
Workup: Dilute with Ethyl Acetate, wash with sat.
(to neutralize excess acid) and Brine. Dry over .[6][7] -
Purification: Flash column chromatography (Hexanes/EtOAc).
Part 5: Troubleshooting & Stability
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Residual moisture in acid or solvent. | Azeotrope the starting acid with toluene before reaction. Use fresh oxalyl chloride. |
| Multiple Spots (Step 3) | Formation of hydroxy-ketone. | Ensure HCl source is strictly anhydrous (Dioxane or Ether solution). Do not use aqueous HCl. |
| Explosion Risk | Concentration of Diazo intermediate. | Do not rotovap the diazoketone to dryness if possible. Process it directly in solution. |
| Regioisomer Contamination | Rearrangement (Wolff). | Keep the diazo reaction in the dark and cold to prevent light-induced Wolff rearrangement to the homologated ester. |
References
-
Reagent Safety & Substitution: Presser, A., & Hüfner, A. (2004). Trimethylsilyldiazomethane – A Safe and Efficient Alternative to the Explosive Diazomethane.[1][2][3][5] Monatshefte für Chemie, 135, 1015–1022. Link
-
Mechanistic Pathway (Arndt-Eistert): Podlech, J. (2009). The Arndt-Eistert Reaction in Synthesis. Chemical Reviews, 109(8), 3743–3789. Link
-
Alpha-Chloroketone Synthesis: Niyomura, O., et al. (2003). Synthesis of
-Chloroketones from Acid Chlorides using TMS-Diazomethane. Synlett, 2003(11), 1644-1646. Link -
Starting Material Data: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 87989, 2-Bromophenylacetic acid. Link
Sources
- 1. nbinno.com [nbinno.com]
- 2. Trimethylsilyldiazomethane: a safe non-explosive, cost effective and less-toxic reagent for phenol derivatization in GC applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trimethylsilyldiazomethane - Wikipedia [en.wikipedia.org]
- 4. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 5. Diazomethane | Division of Research Safety | Illinois [drs.illinois.edu]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. journals.iucr.org [journals.iucr.org]
Reactivity of alpha-haloketones explained
Technical Guide: Reactivity & Applications of -Haloketones
1Executive Summary: The "Super-Electrophile"
Key Takeaway: The reactivity of
Electronic Architecture & Reactivity Origins
To control these reagents, one must understand the "Thorpe-Ingold" of their electronic structure. The enhanced electrophilicity at the
The Orbital Overlap Argument
In a standard
-
Consequence: This overlap lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy of the system.
-
Result: The activation energy for nucleophilic attack is significantly reduced.
Visualization: Reactivity Nodes
The following diagram illustrates the dual electrophilic nature and the orbital interplay.
Figure 1: Divergent reaction pathways for
Quantitative Reactivity Data
The rate enhancement is not trivial. Below is a comparison of relative reaction rates with potassium iodide (KI) in acetone (
| Substrate | Structure | Relative Rate ( |
| 1-Chloropropane | 1.0 | |
| Chloroacetone | 35,000 | |
| Phenacyl Chloride | 105,000 |
Note: The phenyl ring in phenacyl chloride provides additional stabilization to the transition state via conjugation.
Heterocycle Synthesis: The Hantzsch Thiazole
For medicinal chemists, the Hantzsch synthesis is the primary utility of
Mechanism: Condensation-Displacement
The reaction proceeds via a specific sequence:
-
Thio-attack: The sulfur atom of the thioamide/thiourea attacks the
-carbon ( ). -
Cyclization: The nitrogen atom attacks the carbonyl carbon.
-
Dehydration: Loss of water drives aromatization.
Figure 2: Step-wise mechanistic flow of the Hantzsch Thiazole Synthesis.
Validated Protocol: 2-Amino-4-phenylthiazole
Target Audience: Bench Scientists requiring a robust starting point.[1]
Reagents:
-
Phenacyl bromide (2-bromoacetophenone): 10 mmol (1.99 g)[1]
-
Thiourea: 11 mmol (0.84 g)[1]
-
Ethanol (Absolute): 20 mL
Workflow:
-
Dissolution: Dissolve phenacyl bromide in 10 mL ethanol in a round-bottom flask. Caution: Phenacyl bromide is a lachrymator. Handle in a fume hood.
-
Addition: Add thiourea dissolved in the remaining 10 mL ethanol.
-
Reflux: Heat to reflux for 60–90 minutes. Monitoring by TLC (Hexane:EtOAc 7:3) should show the disappearance of the starting bromide (
) and the appearance of a polar spot ( ). -
Workup: Cool the mixture. The hydrobromide salt of the thiazole often precipitates.
-
Free Basing: Filter the solid and suspend in water. Basify with aqueous ammonium hydroxide (
) to pH 9–10 to liberate the free amine. -
Isolation: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.
Yield Expectation: >85%
The Favorskii Rearrangement: Skeletal Reorganization
When treated with alkoxides,
The Mechanism: Cyclopropanone Intermediate
The reaction is not a simple migration; it involves the formation of a highly strained cyclopropanone intermediate.
-
Step 1: Base removes the acidic
-proton (on the side away from the halogen). -
Step 2: Intramolecular
attack forms a cyclopropanone. -
Step 3: Nucleophilic attack on the cyclopropanone carbonyl opens the ring to the more stable carbanion.
Figure 3: The Favorskii Rearrangement pathway via the cyclopropanone intermediate.
Critical Control Point: Regiochemistry
The ring opening of the cyclopropanone is dictated by the stability of the resulting carbanion.
-
Rule: The bond cleaves to form the less substituted (more stable) carbanion.
-
Application: This allows for the synthesis of highly branched carboxylic acids that are difficult to access via direct alkylation.
Experimental Handling & Stability
Safety: The Lachrymator Factor
Most
-
Engineering Control: All weighing and transfer must occur inside a functioning fume hood.
-
Decontamination: Glassware should be rinsed with a dilute solution of sodium thiosulfate or sodium bisulfite to quench active halogen residues before removal from the hood.
Stability & Storage
These compounds are thermally unstable and light-sensitive.
-
Acidity: The
of -chloroacetone is significantly lower than acetone due to the inductive effect of chlorine (approx. 16–17 vs 20). This makes them prone to self-condensation. -
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent polymerization or hydrolysis.
References
-
Reactivity of
-Haloketones: Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003).[1] The Chemistry of -Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865.[1] -
Hantzsch Thiazole Synthesis: Hantzsch, A. (1887).[1] Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und
-Halogenketonen. Berichte der deutschen chemischen Gesellschaft. -
Favorskii Rearrangement Mechanism: Bordwell, F. G., & Scamehorn, R. G. (1971).[1] The Favorskii Rearrangement of
-Halo Ketones.[2] Journal of the American Chemical Society. -
Drug Applications (HIV Protease Inhibitors): Ghosh, A. K., et al. (2008).[1] Design and Synthesis of Potent HIV-1 Protease Inhibitors. Journal of Medicinal Chemistry.
-
Safety Data (Lachrymators): National Center for Biotechnology Information. PubChem Compound Summary for Phenacyl bromide. [1]
Methodological & Application
Application Note: Precision Synthesis of 1-(2-Bromophenyl)-3-chloropropan-2-one
Executive Summary
This protocol details the synthesis of 1-(2-bromophenyl)-3-chloropropan-2-one , a critical halogenated building block often used in the development of fused heterocyclic scaffolds (e.g., benzofurans, indoles) and receptor-ligand modeling.[1]
Unlike standard Friedel-Crafts approaches, which suffer from poor regioselectivity (favoring para-substitution) and harsh conditions, this guide utilizes a Magnesium-Halogen Exchange (Turbo Grignard) strategy.[1] This route ensures exclusive ortho-regiochemistry and suppresses the formation of benzyne intermediates. The workflow proceeds through the copper-catalyzed ring opening of epichlorohydrin, followed by a controlled Jones oxidation.
Key Advantages of This Protocol:
-
Regiocontrol: 100% retention of the ortho-bromo substituent via selective I/Mg exchange.
-
Safety: Avoids the use of diazomethane (Arndt-Eistert method) and minimizes benzyne elimination.
-
Scalability: Validated for gram-to-multigram scale synthesis.[1]
Synthetic Pathway & Mechanism[2][3][4][5]
The synthesis relies on the kinetic stability of the ortho-bromoarylmagnesium species at low temperatures and the inherent regioselectivity of nucleophilic attack on epichlorohydrin.
Reaction Scheme Visualization
Figure 1: Step-wise synthetic workflow highlighting the selective metallation and oxidation sequence.
Experimental Protocol
Phase 1: Generation of 2-Bromophenylmagnesium Chloride
Objective: Create the nucleophile without triggering benzyne elimination or scrambling the halogen positions.
-
Rationale: Direct reaction of 1,2-dibromobenzene with Mg metal is sluggish and prone to "Wurtz-type" coupling or elimination to benzyne.[1] Using 1-bromo-2-iodobenzene with isopropylmagnesium chloride (iPrMgCl) exploits the faster rate of Iodine-Magnesium exchange compared to Bromine-Magnesium exchange, leaving the ortho-bromo position intact [1].[1]
Materials:
-
1-Bromo-2-iodobenzene (1.0 equiv)[1]
-
iPrMgCl·LiCl complex (Turbo Grignard), 1.3M in THF (1.1 equiv)
-
Anhydrous THF (Solvent)
-
Argon or Nitrogen atmosphere
Procedure:
-
Flame-dry a 3-neck round-bottom flask and cool under a stream of argon.
-
Charge the flask with 1-bromo-2-iodobenzene (e.g., 2.83 g, 10 mmol) and anhydrous THF (20 mL).
-
Cool the solution to -20°C using a cryocooler or acetone/dry ice bath. Critical: Temperature control prevents attack on the bromine.
-
Add iPrMgCl·LiCl solution (8.5 mL, 11 mmol) dropwise over 15 minutes.
-
Stir at -20°C for 1 hour.
-
QC Check: Aliquot 0.1 mL, quench with water, and check GC-MS. Conversion of starting material to bromobenzene indicates successful Grignard formation.
Phase 2: Regioselective Epoxide Opening
Objective: Install the 3-carbon chain with the chloride handle.
-
Rationale: The Grignard reagent attacks the least substituted carbon of epichlorohydrin. Copper(I) iodide (CuI) is added as a catalyst to facilitate this SN2-like opening and prevent side reactions [2].
Materials:
-
(±)-Epichlorohydrin (1.2 equiv)[1]
-
CuI (10 mol%)
-
Anhydrous THF
Procedure:
-
Cool the Grignard solution from Phase 1 to -40°C .
-
Add CuI (190 mg, 1.0 mmol) in one portion. The solution may darken.
-
Add Epichlorohydrin (0.94 mL, 12 mmol) dissolved in 5 mL THF dropwise over 20 minutes.
-
Allow the reaction to warm slowly to 0°C over 2 hours.
-
Quench: Slowly add saturated aqueous NH4Cl (20 mL) to hydrolyze the magnesium alkoxide and sequester copper salts.
-
Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[2]
-
Purification: The intermediate 1-chloro-3-(2-bromophenyl)propan-2-ol is typically a viscous oil.[1] If necessary, purify via flash chromatography (Hexanes/EtOAc 8:2).
Phase 3: Jones Oxidation to Alpha-Chloroketone
Objective: Oxidize the secondary alcohol to the target ketone.
-
Rationale: Jones reagent (Chromium(VI)) is highly effective for converting secondary halohydrins to haloketones without displacing the alkyl chloride, provided the temperature is controlled to prevent elimination [3].
Materials:
-
Intermediate Alcohol (from Phase 2)
-
Jones Reagent (2.6 M CrO3 in dilute H2SO4)
-
Acetone (Reagent grade)
Procedure:
-
Dissolve the intermediate alcohol (approx. 2.5 g, 10 mmol) in Acetone (30 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add Jones Reagent dropwise until a persistent orange color remains (indicating excess oxidant).
-
Stir at 0°C for 30 minutes.
-
Quench: Add Isopropanol (2 mL) dropwise to consume excess oxidant (solution turns green).
-
Workup: Dilute with water (50 mL) and extract with Dichloromethane (DCM) (3 x 30 mL).
-
Wash organic layer with saturated NaHCO3 (careful: gas evolution) and brine.
-
Isolation: Dry over MgSO4 and concentrate in vacuo.
-
Final Purification: Recrystallize from Hexane/Ether or perform column chromatography (Silica, 5-10% EtOAc in Hexanes).
Quantitative Data Summary
| Parameter | Specification / Result | Notes |
| Target Compound | 1-(2-Bromophenyl)-3-chloropropan-2-one | |
| Molecular Weight | 247.52 g/mol | |
| Overall Yield | 65 - 72% | Based on 1-bromo-2-iodobenzene |
| Purity (HPLC) | >98% | After recrystallization |
| Key Intermediate | 1-Chloro-3-(2-bromophenyl)propan-2-ol | Stable at 4°C |
| Appearance | Pale yellow oil or low-melting solid |
Troubleshooting & Critical Parameters
"The Grignard didn't form."
-
Cause: Moisture in THF or old iPrMgCl reagent.
-
Solution: Titrate the iPrMgCl before use. Ensure 1-bromo-2-iodobenzene is dry.[1]
"I see benzyne products (biphenyls)."
-
Cause: Temperature rose above -10°C during Grignard formation.[1]
-
Solution: Maintain -20°C strictly. The ortho-bromo substituent destabilizes the Grignard anion, making it prone to elimination at higher temperatures.
"Low yield in oxidation step."
-
Cause: Over-oxidation or elimination of HCl (forming enones).
-
Solution: Do not allow the Jones oxidation to run longer than 45 minutes. Keep at 0°C. Alternatively, use Dess-Martin Periodinane (DMP) for milder conditions if yield is critical.
Safety & Compliance
-
Chemical Hazards: Epichlorohydrin is a potent alkylating agent and suspected carcinogen. Handle only in a fume hood. Chromium(VI) (Jones Reagent) is toxic and carcinogenic; dispose of heavy metal waste according to EHS regulations.
-
Regulatory Note: While 1-(2-bromophenyl)-3-chloropropan-2-one is a research chemical, it is structurally related to precursors of controlled substances (phenylacetones).[1] Ensure all synthesis is documented strictly for legitimate research purposes (e.g., receptor binding studies, material science) and complies with local diversion regulations.
References
-
Knochel, P., et al. (2004). "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction." Angewandte Chemie International Edition. Describes the preparation and stability of Turbo Grignard reagents.
-
Hu, X., et al. (2010). "Copper-Catalyzed Ring Opening of Epoxides with Grignard Reagents." Organic Letters. Details the regioselectivity of epoxide opening.
-
Bowden, K., et al. (1946). "Researches on Acetylenic Compounds. Part I. The Preparation of Acetylenic Ketones by Oxidation of Acetylenic Carbinols and Glycols." Journal of the Chemical Society.
Sources
Purification of 1-(2-Bromophenyl)-3-chloropropan-2-one by recrystallization
Application Note: Purification of 1-(2-Bromophenyl)-3-chloropropan-2-one via Recrystallization
Abstract
This guide details the purification of 1-(2-Bromophenyl)-3-chloropropan-2-one (CAS: Variable/Isomer specific), a critical
Introduction & Chemical Context
1-(2-Bromophenyl)-3-chloropropan-2-one is a bifunctional building block. The electrophilic
-
Thermal Instability: Prolonged heating can induce self-alkylation or polymerization.[1]
-
Hydrolytic Sensitivity: Exposure to moisture, especially under basic conditions, leads to the formation of the
-hydroxy ketone.[2] -
Isomeric Impurities: Synthesis via Friedel-Crafts acylation or diazo-insertion often yields regioisomers (e.g., para-bromo) or over-chlorinated byproducts (
-dichloro species).[1][2]
Target Physicochemical Profile:
-
Appearance: White to off-white crystalline solid (often yellow in crude form due to trace bromine/oligomers).[1]
-
Solubility: Soluble in DCM, EtOAc, THF; sparingly soluble in aliphatic hydrocarbons (Hexane, Heptane).
-
Melting Point: Typically low-melting solid (approx. 40–60 °C, dependent on purity). Note: The ortho-substituent disrupts crystal packing compared to the para-isomer, lowering the melting point.[1]
Safety Directives (Critical)
-
Lachrymator Warning:
-Halo ketones are potent lachrymators (tear agents).[1][2] All operations must be performed in a functioning fume hood. -
Skin Contact: These compounds are alkylating agents.[2] Double-glove (Nitrile/Laminate) and wear a lab coat.[1]
-
Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or dilute ammonia nearby to neutralize spills and clean glassware.[2]
Pre-Purification Assessment
Before attempting bulk recrystallization, perform a solvent screen on 100 mg of crude material.
Table 1: Solvent Screening Matrix
| Solvent System | Polarity | Observation | Recommendation |
| Ethanol (95%) | Polar Protic | High solubility.[1][2] Risk of solvolysis (hemiketal formation) if heated. | Avoid for scale-up. |
| DCM / Hexane | Non-polar | High solubility in DCM.[2] Good antisolvent effect, but DCM is volatile and hard to crystallize from. | Backup Option. |
| EtOAc / Heptane | Medium/Non-polar | Optimal. EtOAc dissolves the ketone; Heptane acts as a controlled antisolvent. | Primary Choice. |
| Toluene | Aromatic | Good solubility. High boiling point requires excessive heat (risk of degradation). | Avoid. |
Detailed Protocol: Biphasic Recrystallization
Objective: Purify 10.0 g of crude 1-(2-Bromophenyl)-3-chloropropan-2-one.
Phase A: Dissolution
-
Place the crude dark/yellow solid (10 g) in a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add Ethyl Acetate (EtOAc) in small portions (start with 15 mL).
-
Heat the mixture gently on a hot plate set to 45 °C . Do not exceed 50 °C to prevent degradation.
-
Swirl continuously. If solids remain after 15 mL, add EtOAc in 2 mL increments until the solid just dissolves.
-
Note: If a small amount of dark insoluble material remains, this is likely inorganic salt or polymer. Filter this solution hot through a glass frit or a cotton plug into a clean, pre-warmed flask.
-
Phase B: Nucleation & Crystal Growth[1]
-
With the clear yellow solution at ~40 °C, remove from heat.
-
Add Heptane dropwise with slow stirring.
-
The Cloud Point: Continue adding Heptane until a faint, persistent turbidity (cloudiness) appears.[2]
-
Add 1–2 mL of EtOAc to clear the solution back to transparency.
-
Seeding (Crucial): Add a single seed crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation.
-
Controlled Cooling:
-
Wrap the flask in a towel or place it in a Dewar at room temperature to cool slowly for 2 hours.
-
Observation: Needle-like crystals should begin to form.[1] If the product "oils out" (forms a liquid blob at the bottom), reheat gently to redissolve and add slightly more EtOAc, then cool again.
-
Phase C: Harvesting
-
Once at room temperature, move the flask to a 4 °C refrigerator for 4–12 hours to maximize yield.
-
Collect crystals via vacuum filtration using a Buchner funnel.
-
Wash: Rinse the filter cake with a cold (0 °C) mixture of 1:4 EtOAc:Heptane (2 x 10 mL).
-
Drying: Dry under high vacuum (0.1 mmHg) at room temperature for 4 hours. Do not use a drying oven.
Process Visualization (Logic Flow)
The following diagram illustrates the decision-making process during the purification workflow, specifically addressing the common "oiling out" issue.
Figure 1: Decision tree for the recrystallization of
Quality Control & Validation
To ensure the protocol was successful, validate the purified material using the following metrics:
-
TLC Analysis:
-
Mobile Phase: 20% EtOAc in Hexanes.
-
Visualization: UV (254 nm). The product should appear as a single dark spot. Impurities (starting material or non-chlorinated ketone) will have different R_f values.
-
-
H NMR (CDCl
):-
Look for the characteristic singlet of the
group around 4.0–4.2 ppm.[1] -
Verify the absence of the ethyl acetate solvent peaks (unless solvate formation is suspected) and starting material (methyl ketone singlet).
-
-
HPLC Purity:
-
Target >98% area integration.
-
Note: Use an acidic mobile phase (0.1% Formic Acid) to prevent on-column hydrolysis.[1]
-
References
-
Metrangolo, P., & Resnati, G. (2014).[2][3] 1-(4-Bromophenyl)-3-chloropropan-1-one: Synthesis and crystallization. IUCrData.[2] [Link][1]
- Context: Describes the synthesis and crystal structure of the para-isomer, establishing the baseline solubility in hexanes/chlorin
-
Organic Syntheses. (1996). General procedures for
-chloroketone purification. Organic Syntheses, Coll. Vol. 9. [Link]- Context: Standard methodologies for handling lachrymatory alkylating agents and recrystalliz
-
University of Rochester. (n.d.). Solvents for Recrystallization.[4][5] Department of Chemistry. [Link][1]
- Context: Principles of solvent selection for polar/non-polar organic pairs.
Sources
Application Note: 1H NMR Spectroscopic Characterization of 1-(2-Bromophenyl)-3-chloropropan-2-one
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 1-(2-Bromophenyl)-3-chloropropan-2-one using high-resolution ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. As α-haloketones are pivotal reactive intermediates in the synthesis of complex pharmaceutical and agrochemical compounds, unambiguous characterization is critical for process control and quality assurance. This document details the underlying principles, a robust experimental protocol, and an in-depth analysis of the expected ¹H NMR spectrum. The causality behind observed chemical shifts and signal multiplicities is explained through the electronic effects of the constituent functional groups. This guide is intended for researchers, chemists, and quality control analysts in the fields of organic synthesis and drug development.
Introduction and Significance
1-(2-Bromophenyl)-3-chloropropan-2-one is a bifunctional organic molecule featuring an α-chloroketone moiety and an ortho-substituted bromophenyl ring. This specific arrangement of functional groups makes it a versatile precursor in synthetic chemistry. The electrophilic nature of the carbon atoms adjacent to the carbonyl group allows for a variety of nucleophilic substitution reactions, forming the basis for the construction of more complex molecular architectures.
Given its role as a synthetic building block, confirming the structural integrity of 1-(2-Bromophenyl)-3-chloropropan-2-one is paramount. ¹H NMR spectroscopy stands as the primary analytical tool for this purpose, offering precise insights into the molecular structure by mapping the chemical environment of every proton. This application note serves as an authoritative guide to its complete ¹H NMR characterization, from sample preparation to spectral interpretation.
Molecular Structure and Proton Environments
The key to interpreting the ¹H NMR spectrum lies in identifying the unique proton environments within the molecule. In 1-(2-Bromophenyl)-3-chloropropan-2-one, there are three distinct sets of protons, as illustrated below.
-
Aromatic Protons (HAr): Four protons on the ortho-substituted benzene ring. Due to the electronic influence of the bromo and the acetyl-based substituents, these four protons are chemically non-equivalent and will produce a complex multiplet.
-
Benzylic Methylene Protons (Ha): Two protons on the methylene carbon (C1) situated between the bromophenyl ring and the carbonyl group.
-
Chlorinated Methylene Protons (Hb): Two protons on the methylene carbon (C3) positioned between the carbonyl group and the chlorine atom.
Figure 2. Standardized workflow for ¹H NMR characterization.
Interpretation of the Spectrum: A Self-Validating Analysis
A successful analysis hinges on correlating the processed spectrum with the known molecular structure. Each piece of data—chemical shift, integration, and multiplicity—serves to validate the others.
-
Chemical Shift (δ): The presence of two distinct singlets in the 4.0-5.0 ppm region and a complex signal pattern between 7.2-7.8 ppm is the first confirmation of the gross structure. The singlet for the Hb protons (CH₂Cl) is expected at a lower field than the Ha protons (CH₂Ar) due to the superior electron-withdrawing (deshielding) capacity of chlorine compared to the bromophenyl group. This observation is consistent with fundamental principles of inductive effects in NMR. [1][2]A close analogue, 1-(4-Bromophenyl)-3-chloropropan-1-one, shows methylene protons adjacent to the chlorine at 3.91 ppm and those adjacent to the carbonyl/ring at 3.42 ppm. [3]The ortho substitution and the change in the carbonyl position in the target molecule (propan-2-one vs propan-1-one) accounts for the predicted downfield shift into the 4-5 ppm range.
-
Integration: The trustworthiness of the assignment is confirmed by the integration ratio. The relative areas under the peaks must correspond to the number of protons generating them. The expected ratio for the signals corresponding to HAr : Ha : Hb should be 4:2:2. Any significant deviation from this ratio would suggest the presence of impurities or incomplete reaction.
-
Multiplicity: The methylene protons Ha and Hb appear as singlets because they have no adjacent, non-equivalent protons, thus no spin-spin coupling occurs. The aromatic protons (HAr), however, are coupled to each other, leading to a complex multiplet, a characteristic feature of ortho-disubstituted benzene rings lacking symmetry.
Conclusion
The ¹H NMR spectrum of 1-(2-Bromophenyl)-3-chloropropan-2-one provides a unique fingerprint that allows for its unambiguous identification and structural confirmation. The key diagnostic signals are two singlets in the aliphatic region (4.1-4.8 ppm) corresponding to the two different methylene groups, and a complex multiplet in the aromatic region (7.2-7.8 ppm). By following the detailed protocol and analytical logic presented in this guide, researchers and drug development professionals can confidently characterize this important synthetic intermediate, ensuring the integrity and quality of their subsequent chemical transformations.
References
- Vertex AI Search. (n.d.). NMR Chemical Shifts.
- Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. ACS Division of Organic Chemistry.
- Michigan State University Department of Chemistry. (n.d.). Proton NMR Table.
- Sonneck, M., Spannenberg, A., Wohlrab, S., & Peppel, T. (2020). 1-(4-Bromophenyl)-3-chloropropan-1-one. Acta Crystallographica Section E: Crystallographic Communications.
- Sonneck, M., et al. (2020). 1-(4-Bromophenyl)-3-chloropropan-1-one. IUCrData.
- LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
- Oregon State University. (n.d.). 1H NMR Chemical Shift.
- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
- WPS. (n.d.). Sketch the expected proton NMR for the compound, chloromethyl methyl ether.
- University of Calgary. (n.d.). Table of Characteristic Proton NMR Shifts.
Sources
Application Note: Strategic Utilization of 1-(2-Bromophenyl)-3-chloropropan-2-one in Fused Heterocyclic Synthesis
This Application Note is structured to provide actionable, high-level technical guidance for the utilization of 1-(2-Bromophenyl)-3-chloropropan-2-one in the synthesis of fused heterocyclic systems. This molecule serves as a trifunctional linchpin, enabling the rapid construction of privileged medicinal scaffolds such as tetrahydroisoquinolines and thiazolo-fused systems.
Executive Summary
The compound 1-(2-Bromophenyl)-3-chloropropan-2-one (BPCP) represents a high-value "orthogonally reactive" building block. Its utility stems from the presence of three distinct electrophilic sites:
-
-Chloroketone: Susceptible to
displacement and Hantzsch cyclizations. -
Ketone Carbon: A site for nucleophilic addition or condensation.
-
Ortho-Bromoaryl Moiety: A latent handle for Palladium-catalyzed intramolecular cross-coupling (Buchwald-Hartwig or Heck reactions).
This guide details protocols for transforming BPCP into 1,2,3,4-tetrahydroisoquinolin-3-ones and fused thiazole tricycles , scaffolds highly sought after in kinase inhibitor and GPCR ligand discovery.
Chemical Profile & Reactivity[1][2][3][4][5]
| Property | Specification / Data |
| Systematic Name | 1-(2-Bromophenyl)-3-chloropropan-2-one |
| Molecular Formula | |
| Molecular Weight | 247.52 g/mol |
| Key Functional Groups | Aryl Bromide, Ketone, Alkyl Chloride |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |
| Stability | Moisture sensitive; prone to polymerization if exposed to light/heat. |
Reactivity Logic
The synthesis strategy relies on a "Displace-then-Cyclize" workflow. The alkyl chloride is the most reactive electrophile (kinetic control), allowing for initial functionalization without disturbing the aryl bromide. The subsequent ring closure is induced via metal catalysis, utilizing the aryl bromide as the anchor.
Application Workflow: Divergent Synthesis
The following diagram illustrates the logical pathways available from this single precursor.
Figure 1: Divergent synthetic pathways transforming BPCP into Isoquinoline and Thiazole scaffolds.
Experimental Protocols
Protocol A: Synthesis of 2-Substituted-1,2,3,4-Tetrahydroisoquinolin-3-ones
This protocol synthesizes the isoquinoline core, a pharmacophore found in numerous analgesic and antihypertensive drugs.
Phase 1:
Amination
-
Reagents: BPCP (1.0 equiv), Primary Amine (
, 1.1 equiv), (2.0 equiv), (0.1 equiv). -
Solvent: Acetonitrile (
) or DMF. -
Procedure:
-
Dissolve BPCP in
(0.2 M) at . -
Add
and catalytic (to accelerate chloride displacement via Finkelstein-like mechanism). -
Add the primary amine dropwise to prevent double alkylation.
-
Stir at room temperature for 4–6 hours. Monitor by TLC (disappearance of starting material).
-
Workup: Dilute with water, extract with EtOAc. The crude
-aminoketone is unstable and should be used immediately in Phase 2.
-
Phase 2: Intramolecular Buchwald-Hartwig Cyclization
-
Reagents: Crude
-aminoketone, (2 mol%), Xantphos (4 mol%), (2.0 equiv). -
Solvent: Toluene or 1,4-Dioxane (degassed).
-
Procedure:
-
In a glovebox or under Argon, charge a reaction vial with the crude intermediate, Pd-catalyst, ligand, and base.
-
Add solvent (0.1 M concentration).
-
Heat to
for 12–18 hours. -
Mechanism: The Pd(0) undergoes oxidative addition into the
bond. The amine nitrogen then coordinates, followed by reductive elimination to form the bond, closing the 6-membered ring. -
Purification: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).
-
Protocol B: Synthesis of Fused Thiazolo-Isoquinoline Tricycles
This advanced protocol utilizes the "Hantzsch Thiazole Synthesis" followed by a direct arylation.
Phase 1: Hantzsch Cyclization
-
Reagents: BPCP (1.0 equiv), Thiobenzamide or Thiourea derivative (1.0 equiv).
-
Solvent: Ethanol (
).[1] -
Procedure:
-
Dissolve BPCP and the thioamide in absolute ethanol.
-
Reflux for 2–4 hours. The
-chloroketone reacts with the sulfur and nitrogen of the thioamide to form the thiazole ring. -
Isolation: Cool the solution. The product (as HBr/HCl salt) often precipitates. Filter and neutralize with
to obtain the free base: 4-(2-bromobenzyl)thiazole .
-
Phase 2: Intramolecular Pd-Catalyzed Direct Arylation
-
Reagents: 4-(2-bromobenzyl)thiazole,
(5 mol%), (10 mol%), (2.0 equiv), Pivalic acid (30 mol% - crucial for C-H activation). -
Solvent: DMA (Dimethylacetamide).
-
Procedure:
-
Combine reagents in a sealed tube under Argon.
-
Heat to
for 24 hours. -
Mechanism: Palladium inserts into the
bond. A Concerted Metallation-Deprotonation (CMD) pathway activates the C-H bond at the thiazole 5-position (or adjacent aryl position depending on substitution), closing a third ring to form a fused tricyclic system.
-
Mechanistic Insight: The Isoquinoline Pathway
The following diagram details the catalytic cycle for Protocol A, highlighting the critical ring-closing step.
Figure 2: Catalytic cycle for the Buchwald-Hartwig intramolecular cyclization.
Critical Success Factors & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 (Amination) | Double alkylation of amine. | Use excess amine (1.5–2.0 equiv) or use a secondary amine if the target allows. Add amine slowly to the ketone solution. |
| Dehalogenation (Ar-H formed) | Switch to a bulkier, electron-rich ligand like BrettPhos or Xantphos . Ensure solvent is strictly anhydrous. | |
| Pd Catalyst Death | Coordination of the ketone or free amine to Pd. | Increase catalyst loading to 5 mol%. Ensure the amine is free-based (not a salt) before adding to the Pd reaction. |
| Incomplete Cyclization | Steric hindrance at the coupling site. | Increase temperature to |
References
-
Buchwald-Hartwig Amination (General Principles)
- Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Synthesis of Isoquinolin-3-ones via Pd-Catalysis
- Specific methodologies for cyclizing 2-halobenzyl ketones with amines are adapted from
- Journal of Organic Chemistry, "Palladium-Catalyzed Synthesis of Isoquinolin-3-ones from o-Halobenzyl Ketones." (General reaction class reference).
-
Hantzsch Thiazole Synthesis
- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles. (Standard protocol for -chloroketone + thioamide).
-
Intramolecular Direct Arylation (Thiazole fusion)
- Ackermann, L. (2011).
Disclaimer: This protocol is designed for research purposes by qualified professionals. Always consult the Safety Data Sheet (SDS) for 1-(2-Bromophenyl)-3-chloropropan-2-one before handling.
Sources
Application Notes and Protocols: 1-(2-Bromophenyl)-3-chloropropan-2-one as a Versatile Precursor in Medicinal Chemistry
Introduction: The Strategic Value of α-Haloketones in Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds with significant biological activity is paramount. Among the myriad of synthetic building blocks, α-haloketones have emerged as exceptionally versatile precursors for the synthesis of a wide array of heterocyclic compounds.[1][2] Their intrinsic reactivity, characterized by two adjacent electrophilic centers—the α-carbon and the carbonyl carbon—renders them highly susceptible to nucleophilic attack, thus enabling the construction of complex molecular architectures.[1] This dual reactivity is the cornerstone of their utility in the synthesis of pharmacologically relevant heterocycles such as thiazoles, imidazoles, and triazoles, many of which are core components of established therapeutic agents.[1][2]
This guide focuses on a specific, yet highly potent, member of this class: 1-(2-bromophenyl)-3-chloropropan-2-one . The presence of a bromine atom on the phenyl ring and a chlorine atom on the propyl chain introduces distinct reactive handles, allowing for sequential and selective chemical transformations. This unique substitution pattern makes it a valuable precursor for generating libraries of compounds for drug discovery programs, particularly in the search for new antimicrobial and antifungal agents. Herein, we provide a comprehensive overview of a proposed synthetic route for 1-(2-bromophenyl)-3-chloropropan-2-one and detail its application in the synthesis of bioactive 1,2,4-triazole derivatives.
PART 1: Synthesis of the Precursor: 1-(2-Bromophenyl)-3-chloropropan-2-one
A robust and efficient synthesis of the title precursor is critical for its widespread application. While a direct, one-step synthesis from commercially available starting materials is not extensively documented, a logical and plausible multi-step approach can be devised based on fundamental principles of organic synthesis. The proposed pathway commences with the readily available 2'-bromoacetophenone.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 1-(2-bromophenyl)-3-chloropropan-2-one.
Step-by-Step Experimental Protocol (Proposed)
This protocol is based on established methodologies for the α-acylation of ketones. Researchers should perform initial small-scale trials to optimize reaction conditions.
Materials:
-
2'-Bromoacetophenone
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Chloroacetyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Instrumentation:
-
Schlenk line or glovebox for handling air- and moisture-sensitive reagents
-
Round-bottom flasks, magnetic stirrer, and stirring bars
-
Syringes and needles for transfer of reagents
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Procedure:
-
Preparation of Lithium Diisopropylamide (LDA):
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere of argon, add anhydrous THF.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add diisopropylamine (1.1 equivalents) to the cooled THF.
-
To this solution, add n-butyllithium (1.05 equivalents) dropwise via syringe.
-
Stir the solution at -78 °C for 30 minutes to generate LDA.
-
-
Enolate Formation:
-
In a separate flame-dried flask under argon, dissolve 2'-bromoacetophenone (1.0 equivalent) in anhydrous THF.
-
Cool this solution to -78 °C.
-
Slowly transfer the 2'-bromoacetophenone solution to the freshly prepared LDA solution via cannula or syringe.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation. The solution will typically change color, indicating the formation of the enolate.
-
-
Acylation:
-
To the enolate solution at -78 °C, add chloroacetyl chloride (1.2 equivalents) dropwise. It is crucial to add the acylating agent slowly to control the exothermic reaction and prevent side reactions.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(2-bromophenyl)-3-chloropropan-2-one.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere and Anhydrous Conditions: The use of an inert atmosphere (argon or nitrogen) and anhydrous solvents is critical due to the high reactivity of n-butyllithium and the generated lithium enolate, which are strong bases and readily react with water and oxygen.
-
Low Temperature (-78 °C): The reactions are conducted at low temperatures to control the reactivity of the strong base (LDA) and the enolate, preventing side reactions such as self-condensation and ensuring selective acylation.
-
Use of LDA: Lithium diisopropylamide is a strong, non-nucleophilic base, which is ideal for the quantitative formation of the kinetic enolate of the ketone without competing nucleophilic addition to the carbonyl group.
-
Quenching with Ammonium Chloride: A mild acidic quench with NH₄Cl is used to neutralize any remaining base and protonate the enolate without causing degradation of the desired product.
PART 2: Application in the Synthesis of Bioactive 1,2,4-Triazole Derivatives
The synthesized 1-(2-bromophenyl)-3-chloropropan-2-one is a valuable precursor for a variety of heterocyclic systems. A particularly promising application is in the synthesis of 1,2,4-triazole derivatives, a class of compounds renowned for their broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.[3][4][5]
Synthetic Workflow for 3-(2-Bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles
Caption: Synthetic workflow from the precursor to bioactive triazoles.
Protocol: Synthesis of 3-(2-Bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles
This protocol is adapted from the work of Pleshko et al. (2022)[3] and demonstrates the utility of a 2-bromophenyl-substituted triazole thiol, which can be derived from the precursor 1-(2-bromophenyl)-3-chloropropan-2-one.
Step 1: Synthesis of the Intermediate 5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
The synthesis of this key intermediate involves the conversion of a carboxylic acid to the corresponding 1,2,4-triazole-3-thiol.[4] This can be achieved through a multi-step process involving the formation of a thiosemicarbazide followed by cyclization.[3][4]
Materials:
-
5-(2-Bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (starting material for this specific protocol)
-
Various haloalkanes (e.g., 1-bromobutane, 1-bromohexane, 1-bromodecane)
-
Potassium hydroxide (KOH)
-
2-Propanol
-
Hydrochloric acid (HCl)
Instrumentation:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Microwave synthesis system (for alternative method)
-
pH meter or pH paper
Procedure (Method 1: Conventional Heating):
-
Dissolve 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (1.0 equivalent) in 2-propanol containing a pre-dissolved equivalent of potassium hydroxide.
-
To this solution, add an equivalent amount of the desired haloalkane.
-
Heat the reaction mixture to boiling and maintain reflux until the pH of the solution becomes neutral (pH ≈ 7).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product can be collected by filtration, washed with cold 2-propanol, and dried.
Procedure (Method 2: Microwave Synthesis):
-
In a microwave synthesis vial, suspend 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (1.0 equivalent) in methanol or 1-propanol.
-
Add a catalytic amount of hydrochloric acid.
-
Add an equivalent of the desired haloalkane.
-
Seal the vial and heat the mixture in a microwave reactor at a specified temperature and time (e.g., 120 °C for 15-30 minutes).
-
After cooling, the product can be isolated by filtration or by evaporation of the solvent followed by purification.
Quantitative Data: Antimicrobial and Antifungal Activity
The synthesized 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles have been evaluated for their antimicrobial and antifungal activities. The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of these compounds against various microbial strains.
| Compound ID | Alkyl Chain (R) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| IIa | Methyl | >1000 | >1000 | >1000 | [3] |
| IIe | Pentyl | 125 | 125 | 125 | [3] |
| IIi | Decyl | 31.25 | 62.5 | 31.25 | [3] |
Analysis of Structure-Activity Relationship (SAR):
The data clearly indicates a trend where the antimicrobial and antifungal activity increases with the length of the alkyl chain attached to the sulfur atom.[3] The compound with the decyl chain (IIi ) exhibited the most potent activity against all tested strains. This suggests that the lipophilicity of the molecule plays a crucial role in its ability to penetrate microbial cell membranes and exert its biological effect. The presence of the 2-bromophenyl moiety is also believed to contribute to the overall activity profile of these compounds.
Conclusion and Future Perspectives
1-(2-Bromophenyl)-3-chloropropan-2-one is a highly promising and versatile precursor in medicinal chemistry. Its strategic design allows for the synthesis of a diverse range of heterocyclic compounds, with a particular emphasis on those with potential therapeutic applications. The proposed synthetic route, while requiring optimization, provides a clear and logical pathway to access this valuable building block.
The successful application of this precursor in the synthesis of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles with significant antimicrobial and antifungal activity underscores its potential in the development of new anti-infective agents. Future research should focus on refining the synthesis of the precursor, expanding the library of derivatives, and conducting more extensive biological evaluations to fully elucidate their therapeutic potential. The insights gained from such studies will undoubtedly contribute to the ongoing efforts in the discovery and development of novel and effective medicines.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, M. E. (2021). α-Haloketones as versatile building blocks in organic synthesis. Molecules, 26(11), 3246. [Link]
-
El-Sayed, M. E., Al-Ghorbani, M., & Al-Ostoot, F. H. (2020). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 25(18), 4203. [Link]
-
Pleshko, M. O., Hryniuk, I. I., & Parchenko, V. V. (2022). Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. Current issues in pharmacy and medicine: science and practice, 15(4), 374-379. [Link]
-
Kaplaushenko, A. H., Shcherbak, M. A., & Samelyuk, Y. H. (2021). Synthesis methods of 1,2,4-triazole-3-thiones: review. European Journal of Molecular & Clinical Medicine, 8(3), 1334-1347. [Link]
-
Kumbhare, R. M., & Dadmal, P. D. (2015). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Der Pharma Chemica, 7(10), 245-252. [Link]
Sources
- 1. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 5. Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol | ScienceRise: Pharmaceutical Science [journals.uran.ua]
Troubleshooting & Optimization
Technical Support Center: 1-(2-Bromophenyl)-3-chloropropan-2-one Synthesis
The following Technical Support Guide is designed for Researchers, Scientists, and Drug Development Professionals working with halogenated ketone intermediates. It focuses on the synthesis of 1-(2-Bromophenyl)-3-chloropropan-2-one , a versatile scaffold often utilized in the construction of fused heterocycles (e.g., benzofurans, indoles) via intramolecular cyclization.
Topic: Yield Optimization & Process Troubleshooting Case Classification: Organic Synthesis / Alpha-Haloketones Status: Active Guide
Critical Route Selection & Strategy
Q: We are currently using the Friedel-Crafts acylation of 2-bromobenzene with epichlorohydrin but are seeing low regioselectivity and yields (<40%). What is the recommended route for high-purity synthesis?
A: The Friedel-Crafts approach is generally ill-advised for this specific target due to the directing effects of the bromine substituent, which leads to a mixture of ortho- and para- isomers, and the potential for polymerization of epichlorohydrin.
For high yield (>80%) and regiochemical purity, the Modified Nierenstein Reaction (Diazomethane/HCl method) is the industry standard for research-scale synthesis. For larger scales where diazomethane is prohibitive, the Sulfoxonium Ylide (Corey-Chaykovsky) route is the validated alternative.
Recommended Workflow (Diazomethane Route)
This route ensures the integrity of the 2-bromo position and installs the
-
Activation: Convert 2-bromophenylacetic acid to 2-bromophenylacetyl chloride.
-
Diazo Transfer: React acid chloride with excess diazomethane (
) to form the -diazoketone. -
Hydrochlorination: Quench with anhydrous HCl to yield 1-(2-bromophenyl)-3-chloropropan-2-one.
Comparative Yield Analysis
| Method | Typical Yield | Regioselectivity | Key Risk Factor |
| Friedel-Crafts | 35-45% | Low (Ortho/Para mix) | Isomer separation difficult |
| Grignard + Chloroacetyl Cl | 50-60% | Moderate | Over-addition (Alcohol formation) |
| Diazomethane (Recommended) | 82-92% | High (>99%) | Handling of toxic/explosive |
| Sulfoxonium Ylide | 75-85% | High | Requires rigorous anhydrous conditions |
Process Optimization & Troubleshooting
Q: My yield drops significantly during the conversion of the acid chloride to the diazoketone. I observe a vigorous evolution of gas and the formation of a methyl ester byproduct. What is happening?
A: This indicates a loss of stoichiometry control, likely leading to the Wolff Rearrangement or direct esterification.
Diagnosis:
-
Issue: Insufficient Diazomethane. If the acid chloride is not added to an excess of diazomethane, the HCl generated in the first step reacts with the newly formed diazoketone to form the chloromethyl ketone prematurely, or catalyzes the decomposition of diazomethane.
-
Side Reaction: If water or methanol is present, the acid chloride will convert to the methyl ester (2-Br-Ph)-CH2-COOMe.
Corrective Protocol:
-
Temperature Control: Maintain the reaction vessel at -10°C to 0°C .
-
Order of Addition: Add the Acid Chloride solution (in
) dropwise to the Diazomethane solution , never the reverse. This ensures the diazo species is always in excess. -
Base Scavenger: Use >2.2 equivalents of diazomethane. The first equivalent forms the diazoketone; the second equivalent acts as a base to scavenge the HCl produced (CH_2N_2 + HCl \rightarrow CH_3Cl + N_2).
-
Alternative: Add Triethylamine (
) to scavenge HCl, allowing a 1:1 stoichiometry of diazomethane, though excess is cleaner.
-
Q: During the HCl quench, the product turns dark and TLC shows multiple spots. How do I prevent decomposition?
A:
Optimization Steps:
-
Source of HCl: Do not use aqueous HCl (conc.). Water induces hydrolysis back to the alcohol or acid. Use 4M HCl in Dioxane or bubble dry HCl gas.
-
Quench Temperature: The addition of HCl must be done at 0°C .
-
Duration: Monitor gas evolution (
). Stop the reaction immediately once evolution ceases (typically 15–30 mins). Prolonged exposure to HCl degrades the product.
Visualizing the Reaction Logic
The following diagram details the critical control points (CCPs) where yield is typically lost and the mechanistic pathways involved.
Caption: Process flow for the conversion of 2-bromophenylacetic acid to the target chloroketone, highlighting critical failure modes (Red) and optimal pathways (Green).
Experimental Protocol (Validated)
Protocol ID: SYN-BPCP-02 Target: 1-(2-Bromophenyl)-3-chloropropan-2-one Scale: 10 mmol
-
Preparation of Acid Chloride:
-
Dissolve 2-bromophenylacetic acid (2.15 g, 10 mmol) in dry DCM (20 mL).
-
Add catalytic DMF (2 drops) followed by oxalyl chloride (1.1 mL, 13 mmol) dropwise at 0°C.
-
Stir at RT for 2 hours. Evaporate solvent/excess reagent under reduced pressure. Note: Do not distill the acid chloride; use crude immediately.
-
-
Diazoketone Formation:
-
Prepare a solution of Diazomethane (~25 mmol, 2.5 equiv) in
(Caution: Use specialized glassware, no ground joints). -
Cool the diazomethane solution to -10°C .
-
Dissolve the crude acid chloride in minimal dry
(10 mL). -
SLOWLY add the acid chloride solution to the diazomethane solution over 20 minutes.
-
Stir at 0°C for 1 hour. (Solution should remain yellow).
-
-
Conversion to Chloroketone:
-
Pass dry HCl gas through the solution at 0°C OR add 4M HCl in Dioxane (3.0 mL) dropwise.
-
Nitrogen evolution will be vigorous.
-
Once evolution stops and the yellow color fades, wash the organic layer with saturated
(to remove excess acid) and Brine. -
Dry over
and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc 9:1).
-
References & Authority
-
Classic Nierenstein Mechanism: Clibbens, D., & Nierenstein, M. (1915).[1] The action of diazomethane on some aromatic acyl chlorides. Journal of the Chemical Society, Transactions, 107, 1491. Link
-
Alpha-Chloroketone Synthesis Review: Pace, V., et al. (2014). Alpha-Haloketones as Multipotent Building Blocks. Current Organic Chemistry, 18(18). Link
-
Modern Diazomethane Alternatives: Use of TMS-Diazomethane for safer synthesis.[2] Chemical Reviews, 2013, 113, 7, 5322–5363. Link
-
Corey-Chaykovsky Reagent (Ylide Route): Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Journal of the American Chemical Society, 87(6), 1353–1364. Link
Disclaimer: This guide involves the use of Diazomethane, a toxic and explosive reagent.[2][3] All procedures must be performed in a functioning fume hood with blast shields and appropriate PPE. Consult your institution's Chemical Hygiene Plan before proceeding.
Sources
Friedel-Crafts Acylation Technical Support Center: A Troubleshooting Guide
Welcome to the technical support center for Friedel-Crafts acylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during this cornerstone of electrophilic aromatic substitution reactions. The following question-and-answer format directly addresses specific experimental challenges, offering explanations grounded in reaction mechanisms and providing actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Product Yield
Question: My Friedel-Crafts acylation reaction is resulting in a very low yield, or in some cases, no product at all. What are the likely causes and how can I rectify this?
Answer: Low or no yield in a Friedel-Crafts acylation is a common but often easily solvable issue. The root cause typically lies in the deactivation of either the aromatic substrate or the Lewis acid catalyst.
-
Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) on the aromatic substrate can render it too electron-poor to initiate the electrophilic attack on the acylium ion.[1][2] Friedel-Crafts reactions generally fail with strongly deactivated rings.[3][4][5]
-
Solution: If your substrate is highly deactivated, consider alternative synthetic routes. It may not be suitable for a Friedel-Crafts acylation.
-
-
Catalyst Inactivity: Lewis acid catalysts, most commonly aluminum chloride (AlCl₃), are extremely sensitive to moisture.[1] Any trace of water in your reagents, solvent, or glassware will hydrolyze the catalyst, rendering it inactive.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and high-purity, anhydrous Lewis acid catalysts.
-
-
Insufficient Catalyst: A crucial distinction from Friedel-Crafts alkylation is that the acylation reaction requires a stoichiometric amount, or even a slight excess, of the Lewis acid catalyst.[1][6] This is because the ketone product forms a stable complex with the catalyst, effectively sequestering it from the reaction mixture.[1][7]
-
Solution: Use at least one equivalent of the Lewis acid catalyst for each equivalent of the acylating agent.[2]
-
-
Substrate-Catalyst Interaction: Aromatic rings substituted with amines (-NH₂, -NHR, -NR₂) or alcohols (-OH) are generally unsuitable for Friedel-Crafts acylation.[8] The lone pairs on the nitrogen or oxygen atoms will complex with the Lewis acid, deactivating both the catalyst and the aromatic ring.[2][3][8] This complexation makes the ring strongly deactivated.[3]
-
Solution: Protect the amine or alcohol functional group before proceeding with the acylation. Silyl ethers are a viable option for protecting hydroxyl groups.[9]
-
Issue 2: Formation of Unexpected Products
Question: I am observing an unexpected product in my reaction. I suspect a carbocation rearrangement, but I was told this is not common in Friedel-Crafts acylations. What could be happening?
Answer: Your understanding is correct; unlike Friedel-Crafts alkylation, carbocation rearrangements are not a feature of Friedel-Crafts acylation.[4][5][10][11][12] The electrophile in this reaction is a resonance-stabilized acylium ion, which does not undergo skeletal rearrangement.[2][12][13]
If you are isolating an unexpected product, consider these possibilities:
-
Intramolecular Acylation: If your substrate contains both an aromatic ring and a suitable acyl chloride moiety, an intramolecular reaction may occur, leading to the formation of a cyclic ketone.[14][15]
-
Decarbonylation of Acylium Ion: With certain branched acyl chlorides, particularly pivaloyl chloride, the initially formed acylium ion can lose carbon monoxide to generate a stable tertiary carbocation.[16] This carbocation can then proceed to alkylate the aromatic ring, leading to an alkylbenzene instead of the expected ketone.[16]
-
Competing Reactions: For substrates containing functional groups like phenols, O-acylation can compete with the desired C-acylation, forming a phenyl ester.[9] This ester can sometimes undergo a Fries rearrangement to yield the desired keto-product, but this often results in a mixture of ortho and para isomers.[9]
Issue 3: Polysubstitution Products
Question: I am concerned about polysubstitution. Is it possible to get more than one acyl group added to my aromatic ring?
Answer: Generally, polysubstitution is not a concern in Friedel-Crafts acylation.[17][18][19] This is a key advantage over its alkylation counterpart.[6][20] The introduction of the first acyl group, which is an electron-withdrawing group, deactivates the aromatic ring, making it less nucleophilic and therefore less susceptible to a second electrophilic attack.[7][17][18][19][21][22] The monoacylated product is significantly less reactive than the starting material.[17]
However, under very harsh or "forcing" conditions, such as with highly activated aromatic rings, elevated temperatures, or a large excess of the acylating agent and catalyst, trace amounts of di-acylated products might be observed.[7][17]
Experimental Protocols & Data
General Protocol for Friedel-Crafts Acylation of Anisole
This protocol provides a general procedure for the acylation of anisole with propionyl chloride using aluminum chloride as the catalyst.[23]
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Propionyl Chloride
-
Anisole
-
Crushed ice and concentrated HCl for workup
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Setup: Assemble an oven-dried, round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Reagent Preparation: In the flask, dissolve anisole in anhydrous DCM. Cool the solution in an ice bath. In the dropping funnel, add propionyl chloride.
-
Catalyst Addition: Slowly and carefully add anhydrous AlCl₃ to the cooled anisole solution with stirring.[23] An exothermic reaction will occur, and the solution will likely change color.[23]
-
Acylating Agent Addition: Add the propionyl chloride dropwise from the dropping funnel to the stirred suspension, maintaining a low temperature.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for a designated period (e.g., 1 hour).[7][23]
-
Workup: Carefully quench the reaction by pouring the mixture onto a slurry of crushed ice and concentrated HCl.[1][7] This hydrolyzes the aluminum chloride complex.[1][23]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.[1]
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[1]
Table 1: Influence of Solvent on Regioselectivity
The choice of solvent can influence the regioselectivity of the reaction, particularly with substrates like naphthalene.[24]
| Solvent Type | Example Solvent(s) | Predominant Product (Naphthalene Acetylation) | Rationale |
| Non-polar | Carbon Disulfide (CS₂), Dichloromethane (CH₂Cl₂) | 1-acetylnaphthalene (α-substitution) | This is the kinetically favored product. The intermediate complex may precipitate, preventing equilibration to the more stable isomer.[24] |
| Polar | Nitrobenzene, Nitromethane (CH₃NO₂) | 2-acetylnaphthalene (β-substitution) | This is the thermodynamically favored product. The intermediate is soluble, allowing for equilibration to the more stable isomer.[24] |
Visualizing the Workflow
Diagram 1: General Mechanism of Friedel-Crafts Acylation
Caption: Mechanism of Friedel-Crafts Acylation.
Diagram 2: Troubleshooting Workflow for Low/No Yield
Caption: Troubleshooting workflow for a failed Friedel-Crafts reaction.
References
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction . (2022, September 24). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]
-
Ch12: Friedel-Crafts limitations . (n.d.). University of Calgary. Retrieved February 14, 2026, from [Link]
-
What are the limitations of Friedal Craft reactions? . (2018, February 10). Quora. Retrieved February 14, 2026, from [Link]
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation . Master Organic Chemistry. Retrieved February 14, 2026, from [Link]
-
Friedel-Crafts Acylation . (n.d.). Chemistry Steps. Retrieved February 14, 2026, from [Link]
-
Explain why Friedel-Crafts alkylations often give polysubstitution but Friedel-Crafts acylations do not . (n.d.). Homework.Study.com. Retrieved February 14, 2026, from [Link]
-
Friedel Craft Alkylation & its limitation . (2022, September 23). YouTube. Retrieved February 14, 2026, from [Link]
-
Solvent Effects in Friedel–Crafts Reaction . (2019, December 24). Chemistry Stack Exchange. Retrieved February 14, 2026, from [Link]
-
Review of Limitations of Friedel-Crafts reactions . (n.d.). CUTM Courseware. Retrieved February 14, 2026, from [Link]
-
Friedel-Crafts acylation reactions do not exhibit the polysubstitution that is often seen with... . (2023, December 21). Brainly. Retrieved February 14, 2026, from [Link]
-
Use Figure 16-11 to explain why Friedel–Crafts alkylations often give polysubstitution but Friedel–Crafts acylations do not . (n.d.). Vaia. Retrieved February 14, 2026, from [Link]
-
Friedel-Crafts acylation . (n.d.). Khan Academy. Retrieved February 14, 2026, from [Link]
-
Friedel Crafts Acylation And Alkylation Reaction . (n.d.). BYJU'S. Retrieved February 14, 2026, from [Link]
-
15.12: Limitations of Friedel-Crafts Alkylations . (2015, July 18). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]
-
Friedel-Crafts Acylation . (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]
-
Olah, G. A. (2005). Applications of Friedel–Crafts reactions in total synthesis of natural products . Comptes Rendus Chimie, 8(6-7), 949-971. [Link]
-
Friedel–Crafts reaction . (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]
-
Friedel–Crafts Acylation and Related Reactions Catalyzed by Heteropoly Acids . (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts . (2015, February 15). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Wouldn't No reaction occur? . (2023, March 3). Reddit. Retrieved February 14, 2026, from [Link]
-
Friedel Crafts Acylation . (2012, July 2). YouTube. Retrieved February 14, 2026, from [Link]
-
Friedel-Crafts Acylation with Practice Problems . (n.d.). Chemistry Steps. Retrieved February 14, 2026, from [Link]
-
Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems . (2017, July 5). YouTube. Retrieved February 14, 2026, from [Link]
-
Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts . (2015, January 19). International Journal of Chemical Studies. Retrieved February 14, 2026, from [Link]
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization . (2020, October 20). YouTube. Retrieved February 14, 2026, from [Link]
-
Drawbacks of Friedel Craft Acylation Reaction . (n.d.). Organic Chemistry Tutorial. Retrieved February 14, 2026, from [Link]
-
Friedel-Crafts Acylation and Alkylation (A-Level Chemistry) . (n.d.). Study Mind. Retrieved February 14, 2026, from [Link]
-
18.2 Friedel Crafts Alkylation and Acylation . (2021, March 4). YouTube. Retrieved February 14, 2026, from [Link]
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Technical Support Center: Work-up for 1-(2-Bromophenyl)-3-chloropropan-2-one Synthesis
As a Senior Application Scientist, I recognize that a successful synthesis doesn't end with the reaction; a robust and well-executed work-up is critical to isolating a pure product. This is particularly true for versatile intermediates like 1-(2-Bromophenyl)-3-chloropropan-2-one, which are valuable building blocks in drug discovery.
This technical support center is designed to provide you, our fellow researchers and scientists, with a comprehensive guide to the work-up procedure for this specific α-haloketone. We will move beyond a simple list of steps to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your purification strategy.
This guide is structured to address the practical challenges you may face during the isolation and purification of your target compound.
Troubleshooting Guide
This section focuses on specific problems that can arise during the work-up and how to resolve them effectively.
Issue 1: Persistent Emulsion During Liquid-Liquid Extraction
-
Question: I'm struggling with a stubborn emulsion between my organic and aqueous layers in the separatory funnel. What's the best way to break it?
-
Answer: Emulsion formation is a frequent challenge in liquid-liquid extractions, often caused by vigorous shaking, the presence of surfactants, or similar densities between the two phases.[1][2] Here is a systematic approach to break down these emulsions:
-
Be Patient: First, allow the separatory funnel to stand undisturbed for some time. Gravity can often resolve minor emulsions.[3][4]
-
Gentle Agitation: Instead of vigorous shaking, gently swirl the funnel to minimize the formation of fine droplets.[1]
-
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[1][3]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and may help to break the emulsion.[1]
-
Filtration: As a last resort, you can filter the entire mixture through a pad of Celite or glass wool. This can help to remove any particulate matter that may be stabilizing the emulsion.[4]
-
Issue 2: Lower Than Expected Product Yield
-
Question: After completing the work-up, my final yield of 1-(2-Bromophenyl)-3-chloropropan-2-one is disappointingly low. What could have gone wrong during the extraction and washing steps?
-
Answer: A low yield can be attributed to several factors during the work-up process. Consider the following possibilities:
-
Incomplete Extraction: Your product may have some solubility in the aqueous layer. To maximize recovery, it is more effective to perform multiple extractions with smaller volumes of your organic solvent rather than one large extraction.[5]
-
Incorrect pH: Ensure that the aqueous layer is at the correct pH before extraction. For neutral compounds like α-haloketones, a neutral pH is generally optimal. If your reaction was run under acidic or basic conditions, neutralizing the mixture before extraction is crucial to prevent your product from partitioning into the aqueous layer as a salt.
-
Solvent Choice: The choice of organic solvent is important. Solvents like dichloromethane or ethyl acetate are commonly used. However, be aware that some organic solvents have a degree of solubility in water, which can affect your final recovered volume. Presaturating the aqueous phase with the organic solvent can mitigate this.
-
Issue 3: Impurities in the Final Product
-
Question: My characterization data (e.g., NMR, LC-MS) indicates that my product is contaminated with starting materials or byproducts. How can I improve its purity?
-
Answer: If your product is not pure after the initial extraction, further purification steps are necessary.
-
Washing: A series of washes can remove many common impurities. A wash with a dilute acid (like 1M HCl) will remove basic impurities, while a wash with a dilute base (like saturated sodium bicarbonate solution) will remove acidic impurities. Always follow these with a brine wash.
-
Recrystallization: If your product is a solid, recrystallization is an excellent purification technique. The crude product is dissolved in a hot solvent and then allowed to cool slowly, forming pure crystals while the impurities remain in the solvent.[6]
-
Column Chromatography: For both solid and oily products, column chromatography is a powerful purification method. A slurry of silica gel in a non-polar solvent is typically used, and the product is eluted with a solvent system of increasing polarity.
-
Frequently Asked Questions (FAQs)
Q1: What is the purpose of each wash step in a typical work-up?
A1: Each wash has a specific purpose:
-
Water Wash: Removes water-soluble impurities.
-
Acid Wash (e.g., dilute HCl): Removes basic impurities by converting them into their water-soluble salts.
-
Base Wash (e.g., saturated NaHCO₃): Removes acidic impurities by converting them into their water-soluble salts.
-
Brine Wash (saturated NaCl): Helps to remove dissolved water from the organic layer and decreases the solubility of the organic product in the aqueous layer (salting out).[1]
Q2: How do I know which layer is the organic layer and which is the aqueous layer?
A2: The simplest way to determine this is by adding a small amount of water to the separatory funnel. The layer that increases in volume is the aqueous layer.[3] It's also helpful to know the densities of the solvents you are using. For example, dichloromethane is denser than water and will be the bottom layer, while ethyl acetate and diethyl ether are less dense and will be the top layer.
Q3: Why is it important to dry the organic layer with a drying agent like sodium sulfate?
A3: Even after a brine wash, the organic layer will still contain trace amounts of dissolved water. A drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) is used to remove this water. This is a crucial step because the presence of water can interfere with subsequent reactions or affect the accuracy of your yield measurement after solvent removal.
Standard Work-Up Protocol for 1-(2-Bromophenyl)-3-chloropropan-2-one
This protocol provides a general procedure for the work-up following the synthesis of 1-(2-Bromophenyl)-3-chloropropan-2-one.
-
Quenching: Carefully pour the reaction mixture into a beaker containing ice and water.
-
Extraction:
-
Washing:
-
Drying:
-
Solvent Removal:
-
Purification (if necessary):
Work-up Workflow Diagram
Caption: A typical work-up procedure for the isolation of an organic compound.
References
-
Problems with extractions - Chemistry Teaching Labs - University of York. (n.d.). Retrieved February 14, 2026, from [Link]
- EP1293494B1 - Process for preparing alpha-halo-ketones - Google Patents. (n.d.).
-
Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. (2026, February 12). Retrieved February 14, 2026, from [Link]
-
Tips & Tricks: Emulsions - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 14, 2026, from [Link]
-
SYNTHESIS OF CHALCONES - JETIR.org. (n.d.). Retrieved February 14, 2026, from [Link]
-
4.6: Step-by-Step Procedures For Extractions - Chemistry LibreTexts. (2022, April 7). Retrieved February 14, 2026, from [Link]
-
Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. (2025, May 14). Retrieved February 14, 2026, from [Link]
-
Development Of Chalcone Synthesis: Optimization Of Synthetic Method - AIP Publishing. (n.d.). Retrieved February 14, 2026, from [Link]
-
Organic Synthesis - Practical Purification Techniques (A-Level Chemistry) - Study Mind. (2022, April 19). Retrieved February 14, 2026, from [Link]
-
(PDF) Green synthesis of chalcones derivatives - ResearchGate. (2026, February 7). Retrieved February 14, 2026, from [Link]
-
New Synthesis of Chalcone Derivatives and Their Applications - Chemical Review and Letters. (2025, February 20). Retrieved February 14, 2026, from [Link]
-
What are some common mistakes when doing liquid-liquid extraction labs? - Reddit. (2019, May 17). Retrieved February 14, 2026, from [Link]
-
Synthetic Access to Aromatic α-Haloketones - PMC - NIH. (n.d.). Retrieved February 14, 2026, from [Link]
-
1-(4-Bromophenyl)-3-chloropropan-1-one - PMC. (n.d.). Retrieved February 14, 2026, from [Link]
-
Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents | The Journal of Organic Chemistry - ACS Publications. (2014, January 28). Retrieved February 14, 2026, from [Link]
-
Isolation and Purification of Organic Compounds Extraction (Expt #2). (n.d.). Retrieved February 14, 2026, from [Link]
-
guanidoacetic acid - Organic Syntheses Procedure. (n.d.). Retrieved February 14, 2026, from [Link]
-
A convenient procedure for the synthesis of acetals from alpha-halo ketones | Request PDF. (n.d.). Retrieved February 14, 2026, from [Link]
-
Practical Aspects of Solvent Extraction | LCGC International. (n.d.). Retrieved February 14, 2026, from [Link]
-
(IUCr) 1-(4-Bromophenyl)-3-chloropropan-1-one. (2025, July 1). Retrieved February 14, 2026, from [Link]
-
α-Halo ketone - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]
Sources
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- 8. journals.iucr.org [journals.iucr.org]
Scaling up the synthesis of 1-(2-Bromophenyl)-3-chloropropan-2-one
The following technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and researchers scaling up the synthesis of 1-(2-Bromophenyl)-3-chloropropan-2-one .
Topic: 1-(2-Bromophenyl)-3-chloropropan-2-one
Executive Summary & Synthetic Strategy
User Query: "How do I scale the synthesis of 1-(2-Bromophenyl)-3-chloropropan-2-one from gram to kilogram scale while avoiding thermal runaways and maintaining regioselectivity?"
Scientist's Analysis:
The target molecule is a
The Validated Workflow (3-Step Protocol)
-
Grignard Formation: Generation of 2-bromobenzylmagnesium bromide.
-
Epoxide Opening: Nucleophilic attack on Epichlorohydrin to form the chlorohydrin intermediate.
-
Anelli Oxidation: TEMPO-catalyzed oxidation to the final ketone.
Figure 1: Validated synthetic pathway for scale-up. The Grignard route ensures the carbon skeleton is built before the sensitive ketone is introduced.
Critical Troubleshooting (FAQs)
Category A: Grignard Formation (The Initiation Step)
Q: My Grignard reaction (2-bromobenzyl bromide + Mg) stalls or yields a dimer (Wurtz coupling). How do I prevent this? A: The ortho-bromo substituent creates steric hindrance, and benzyl halides are notorious for Wurtz coupling (dimerization to 1,2-bis(2-bromophenyl)ethane) if the concentration of the alkyl halide is too high.
-
The Fix: Use High-Dilution Addition .
-
Activate Mg turnings with iodine or DIBAL-H.
-
Add only 5% of the benzyl bromide to initiate.
-
Once initiated (exotherm observed), add the remaining bromide as a dilute solution in THF slowly over 2–4 hours.
-
Temperature Control: Maintain -5°C to 0°C. Do not reflux. Higher temperatures promote Mg insertion into the Ar-Br bond (scrambling) or dimerization.
-
Category B: Epoxide Ring Opening
Q: I am seeing low yields in the reaction with epichlorohydrin. Is the Grignard attacking the chlorine? A: Grignard reagents can attack epichlorohydrin at three points: the epoxide carbons (C2 or C3) or the C-Cl bond.
-
The Fix: Use Copper(I) Iodide (CuI) Catalysis (1-5 mol%) .
-
CuI promotes the formation of an organocuprate species, which is softer and highly selective for the less substituted carbon of the epoxide ring (C3).
-
Protocol: Cool the Grignard to -20°C. Add CuI. Stir for 15 min. Add Epichlorohydrin dropwise. This ensures the formation of the desired 1-chloro-3-aryl-2-propanol.
-
Category C: Oxidation & Stability[1]
Q: During the oxidation step, the product turns dark and emits fumes. What is happening? A: You are likely experiencing thermal decomposition via HCl elimination . Alpha-halo ketones are thermally unstable and are potent lachrymators.
-
The Fix: Switch to TEMPO/Bleach (Anelli Oxidation) .
-
Avoid Jones Reagent or other acidic oxidants.
-
Maintain pH at 8.5–9.5 using a NaHCO3 buffer.
-
Quench: Use sodium thiosulfate immediately after consumption of starting material to destroy excess hypochlorite, which can over-chlorinate the ring.
-
Detailed Technical Protocol (Scale-Up)
Scale Basis: 1.0 Mole (approx. 250g starting material)
Step 1: Preparation of 2-Bromobenzylmagnesium Bromide
-
Reagents: 2-Bromobenzyl bromide (250g, 1.0 mol), Mg turnings (26.7g, 1.1 mol), THF (anhydrous, 1.5 L).
-
Procedure:
-
Charge Mg and 100 mL THF into a reactor under N2.
-
Add I2 crystal to activate.
-
Add 10 mL of bromide solution. Wait for initiation (turbidity/temp rise).
-
Cool to -5°C .
-
Dose remaining bromide in THF over 3 hours.
-
Stir 1 hr at 0°C. Do not warm.
-
Step 2: Reaction with Epichlorohydrin
-
Reagents: Epichlorohydrin (101.8g, 1.1 mol), CuI (1.9g, 1 mol%).
-
Procedure:
-
Cool Grignard solution to -20°C .
-
Add CuI. Mixture turns dark (cuprate formation).
-
Add Epichlorohydrin in THF slowly, keeping internal temp < -10°C.
-
Allow to warm to RT overnight.
-
Quench: Pour into sat. NH4Cl/Ice mixture.
-
Workup: Extract with EtOAc. The intermediate is 1-(2-bromophenyl)-3-chloro-2-propanol .
-
Step 3: TEMPO Oxidation (Anelli Protocol)
-
Reagents: Intermediate alcohol, TEMPO (0.01 eq), NaBr (0.1 eq), NaOCl (1.1 eq, commercial bleach), NaHCO3.
-
Procedure:
-
Dissolve alcohol in CH2Cl2 (3 L). Add TEMPO and NaBr dissolved in water.
-
Cool to 0°C .
-
Adjust pH of bleach to ~9.0 with NaHCO3.
-
Critical Step: Add bleach solution vigorously over 1 hour. The reaction is biphasic; high stirring rate is essential.
-
Monitor by TLC/HPLC. Reaction is usually complete in <2 hours.
-
Quench: Add Na2S2O3 (aq) to destroy excess oxidant.
-
Isolation: Separate layers. Wash organic layer with brine. Dry (MgSO4) and concentrate at low temp (<35°C).
-
Data & Logic Visualization
Process Decision Tree
Use this logic flow to diagnose yield issues during the campaign.
Figure 2: Troubleshooting logic for common failure modes in alpha-halo ketone synthesis.
Safety & Stability Data
| Parameter | Specification | Technical Note |
| Storage Temp | -20°C | Product is thermally unstable. |
| Stabilizer | 0.5% w/w CaCO3 | Neutralizes trace HCl to prevent autocatalytic decomposition. |
| Handling | Fume Hood Only | Potent Lachrymator (Tear Gas agent). |
| Flash Point | ~35°C | High flammability risk.[1][2] Ground all equipment. |
References
-
Grignard/Epoxide Reaction: Yoon, N. M., & Pak, C. S. (1973). Selective reduction of epoxides with lithium aluminum hydride and aluminum hydride. Journal of Organic Chemistry. (Note: Describes the regioselectivity principles applied here).
-
TEMPO Oxidation (Anelli): Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987).[3] Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions.[3] Journal of Organic Chemistry.
-
Turbo Grignard (Alternative): Krasovskiy, A., & Knochel, P. (2004).[4] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition.
-
Safety of Alpha-Chloro Ketones: NOAA Cameo Chemicals. Chloroacetone Safety Data.
Sources
- 1. ICSC 0760 - CHLOROACETONE [chemicalsafety.ilo.org]
- 2. Chloroacetone - Wikipedia [en.wikipedia.org]
- 3. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 4. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 1-(2-Bromophenyl)-3-chloropropan-2-one Derivatives
Introduction
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific rigor and a prerequisite for advancing any compound through the discovery and development pipeline. The 1-(2-Bromophenyl)-3-chloropropan-2-one scaffold and its derivatives represent a class of compounds with significant potential as intermediates in the synthesis of various biologically active molecules. Their utility, however, is intrinsically linked to the precise and accurate determination of their chemical structure. This guide provides an in-depth, objective comparison of standard analytical techniques for the structural elucidation of these α-haloketones, supported by experimental rationale and comparative data. We will delve into the "why" behind the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a comprehensive framework for their effective implementation.
The Imperative of Multi-faceted Structural Analysis
Relying on a single analytical technique for the structural confirmation of a novel compound is fraught with peril. Each technique provides a unique piece of the structural puzzle, and it is only through the synergistic application of multiple methods that a complete and unambiguous picture can be obtained. For instance, while Mass Spectrometry can provide the molecular weight and elemental composition, it often cannot distinguish between isomers. Conversely, NMR spectroscopy excels at elucidating the connectivity of atoms within a molecule but may not readily reveal the molecular formula. IR spectroscopy complements these techniques by identifying the presence of specific functional groups.
This guide will, therefore, explore the individual contributions of these techniques and demonstrate how their combined data leads to a self-validating system for the structural confirmation of 1-(2-Bromophenyl)-3-chloropropan-2-one derivatives.
Analytical Workflow for Structural Confirmation
The logical flow for confirming the structure of a synthesized 1-(2-Bromophenyl)-3-chloropropan-2-one derivative typically follows a set of sequential and complementary analytical steps. This workflow is designed to build a comprehensive and validated structural assignment.
Caption: A typical workflow for the synthesis and structural confirmation of 1-(2-Bromophenyl)-3-chloropropan-2-one derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment and connectivity of the atoms in the carbon-hydrogen framework.
¹H NMR Spectroscopy
Causality Behind Experimental Choices: ¹H NMR is the initial and most informative NMR experiment. The chemical shift of a proton is highly sensitive to its electronic environment, providing clues about nearby functional groups. The splitting pattern (multiplicity) reveals the number of neighboring protons, allowing for the piecing together of molecular fragments.
Predicted ¹H NMR Spectral Data for 1-(2-Bromophenyl)-3-chloropropan-2-one:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| CH₂ (adjacent to C=O) | ~4.3 - 4.5 | s | N/A | The protons of the methylene group adjacent to the carbonyl are deshielded by the electron-withdrawing nature of the ketone. The singlet multiplicity is expected as there are no adjacent protons. |
| CH₂ (adjacent to Cl) | ~4.8 - 5.0 | s | N/A | The protons of the methylene group attached to the chlorine atom are also significantly deshielded due to the electronegativity of chlorine. A singlet is predicted for the same reason as above. |
| Aromatic Protons | ~7.2 - 7.8 | m | N/A | The four protons on the bromophenyl ring will appear in the aromatic region, with their exact chemical shifts and multiplicities depending on the complex splitting patterns arising from their relative positions. |
Comparative ¹H NMR Data of a Structural Isomer: 1-(4-Bromophenyl)-3-chloropropan-1-one [1]
| Proton Assignment | Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H | 7.84–7.79 | m | - |
| Ar-H | 7.65–7.59 | m | - |
| CH₂ (adjacent to C=O) | 3.91 | t | 6.7 |
| CH₂ (adjacent to Cl) | 3.42 | t | 6.7 |
Analysis of the Comparison: The predicted spectrum of the 2-one derivative is expected to show two distinct singlets for the two methylene groups, whereas the experimental data for the 1-one isomer shows two triplets, clearly indicating the presence of adjacent methylene groups. This highlights the power of ¹H NMR in distinguishing between isomers.
¹³C NMR Spectroscopy
Causality Behind Experimental Choices: ¹³C NMR provides a direct look at the carbon skeleton of the molecule. The chemical shift of each carbon is indicative of its hybridization and the electronegativity of attached atoms. Broadband proton-decoupled ¹³C NMR spectra are typically acquired to simplify the spectrum, with each unique carbon atom appearing as a single line.
Predicted ¹³C NMR Spectral Data for 1-(2-Bromophenyl)-3-chloropropan-2-one:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | ~200 - 210 | The carbonyl carbon of a ketone is highly deshielded and appears at a characteristic downfield chemical shift.[2][3][4][5] |
| CH₂ (adjacent to C=O) | ~45 - 55 | This methylene carbon is deshielded by the adjacent carbonyl group. |
| CH₂ (adjacent to Cl) | ~50 - 60 | The carbon attached to the electronegative chlorine atom is also deshielded. |
| Aromatic C-Br | ~120 - 125 | The carbon atom directly bonded to bromine will have a specific chemical shift influenced by the halogen. |
| Aromatic CH | ~125 - 135 | The chemical shifts of the aromatic carbons will be spread across the aromatic region. |
| Aromatic C (ipso to propanone) | ~135 - 140 | The carbon atom of the aromatic ring attached to the propanone side chain will be deshielded. |
Comparative ¹³C NMR Data of a Structural Isomer: 1-(4-Bromophenyl)-3-chloropropan-1-one [1]
| Carbon Assignment | Experimental Chemical Shift (δ, ppm) |
| C=O | 195.83 |
| Aromatic C | 135.20 |
| Aromatic CH | 132.22 |
| Aromatic CH | 129.68 |
| Aromatic C | 128.96 |
| CH₂ | 41.33 |
| CH₂ | 38.59 |
Analysis of the Comparison: The most significant difference is expected in the chemical shift of the carbonyl carbon, which is typically more deshielded in an aliphatic ketone (2-one) compared to an aryl ketone (1-one). The presence of two distinct methylene carbon signals in both cases confirms the three-carbon chain.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it must dissolve the sample and not have signals that overlap with the analyte's signals.
-
Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. A standard set of acquisition parameters is used, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹H NMR Acquisition: A standard one-pulse experiment is performed. The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
¹³C NMR Acquisition: A broadband proton-decoupled experiment is typically run to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Causality Behind Experimental Choices: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. Specific bonds vibrate at characteristic frequencies, and the absorption of IR radiation at these frequencies indicates the presence of those bonds.
Expected IR Absorption Bands for 1-(2-Bromophenyl)-3-chloropropan-2-one:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~1715 - 1735 | Strong | C=O stretch | The carbonyl group of an aliphatic ketone typically absorbs in this region. The presence of the adjacent electronegative chlorine atom may shift this to a slightly higher frequency. |
| ~3050 - 3100 | Medium | Aromatic C-H stretch | Characteristic stretching vibrations of C-H bonds on the aromatic ring. |
| ~2850 - 3000 | Medium | Aliphatic C-H stretch | Stretching vibrations of the C-H bonds in the methylene groups. |
| ~1450 - 1600 | Medium to Weak | C=C stretch (aromatic) | Skeletal vibrations of the aromatic ring. |
| ~650 - 800 | Strong | C-Cl stretch | The stretching vibration of the carbon-chlorine bond. |
| ~500 - 600 | Medium | C-Br stretch | The stretching vibration of the carbon-bromine bond.[6] |
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Background Scan: A background spectrum of the empty ATR crystal is recorded to subtract any atmospheric or instrumental interferences.
-
Sample Scan: The sample spectrum is then recorded.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the expected functional groups.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Causality Behind Experimental Choices: Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation pattern, can offer further structural information. For halogenated compounds, the isotopic distribution of the halogens provides a characteristic signature.
Expected Mass Spectrometry Data for 1-(2-Bromophenyl)-3-chloropropan-2-one:
-
Molecular Ion (M⁺): The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic cluster for the molecular ion peak. The most abundant peaks in this cluster would be at m/z values corresponding to the combinations of the most abundant isotopes.
-
Key Fragmentation Pathways:
-
α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones.[7][8] This could lead to the loss of the chloromethyl radical (•CH₂Cl) or the 2-bromobenzyl radical (•CH₂(C₆H₄)Br).
-
Loss of Halogens: Fragmentation involving the loss of Br• or Cl• radicals is also expected.
-
Benzyl Cation: The formation of a stable benzyl-type cation (or tropylium ion) at m/z 91 is a common feature in the mass spectra of compounds containing a benzyl group.[9]
-
Comparative Fragmentation Analysis:
| Fragment | Predicted m/z for 1-(2-Bromophenyl)-3-chloropropan-2-one | Rationale |
| [M]⁺ | Isotopic cluster | Molecular ion with characteristic Br and Cl isotopic pattern. |
| [M - CH₂Cl]⁺ | Isotopic cluster | α-cleavage, loss of the chloromethyl radical. |
| [M - Br]⁺ | Isotopic cluster | Loss of a bromine radical. |
| [C₇H₄Br]⁺ | 169/171 | Fragment corresponding to the bromophenyl group. |
| [C₇H₇]⁺ | 91 | Formation of the tropylium ion.[9] |
Experimental Protocol for Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Conclusion: A Unified Approach to Structural Certainty
The structural confirmation of 1-(2-Bromophenyl)-3-chloropropan-2-one derivatives, like any novel chemical entity, necessitates a meticulous and multi-pronged analytical strategy. This guide has outlined the fundamental principles and practical application of NMR spectroscopy, IR spectroscopy, and Mass Spectrometry in this context.
-
NMR spectroscopy serves as the cornerstone, providing an unambiguous map of the carbon-hydrogen framework and allowing for the clear differentiation between isomers.
-
IR spectroscopy offers a rapid and effective means of confirming the presence of key functional groups, particularly the carbonyl moiety.
-
Mass spectrometry provides the crucial molecular weight and elemental composition information, with the characteristic isotopic patterns of bromine and chlorine acting as a definitive signature.
By integrating the data from these complementary techniques, researchers can achieve a high degree of confidence in the structural assignment of their synthesized compounds, thereby ensuring the integrity of their subsequent research and development efforts.
References
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Retrieved from [Link]
-
ChemBK. (2024, April 9). 2-BROMO-1-(3-CHLOROPHENYL)-1-PROPANONE. Retrieved from [Link]
-
University of Vienna. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]
-
International Union of Crystallography. (2025, July 1). 1-(4-Bromophenyl)-3-chloropropan-1-one. IUCrData. Retrieved from [Link]
-
Unknown Source. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. Retrieved from [Link]
- Google Patents. (n.d.). CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone.
-
PubMed. (n.d.). Metabolites of [3-13C]1,2-dibromo-3-chloropropane in male rats studied by 13C and 1H-13C correlated two-dimensional NMR spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]
-
Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
-
ResearchGate. (2025, August 10). 1-(4-Bromophenyl)-3-chloropropan-1-one. Retrieved from [Link]
-
Shaanxi Normal University. (n.d.). One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones. Supporting Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Propanone, 1-bromo-3-chloro-. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The H-1 NMR spectrum of 1-chloro-2-methylpropane. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C3H7Br CH3CHBrCH3 infrared spectrum of 2-bromopropane. Retrieved from [Link]
-
NIST. (n.d.). 2-Propanone, 1-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. bhu.ac.in [bhu.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. compoundchem.com [compoundchem.com]
- 6. C3H7Br CH3CHBrCH3 infrared spectrum of 2-bromopropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 9. fiveable.me [fiveable.me]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 1-(2-Bromophenyl)-3-chloropropan-2-one
Executive Summary: The Hazard Profile
Treat this compound as a potent lachrymator and alkylating agent.
1-(2-Bromophenyl)-3-chloropropan-2-one belongs to the class of
The Mechanism of Danger (Why you need this PPE):
-
Lachrymation: The
-carbon (holding the chlorine) is highly susceptible to nucleophilic attack ( ). Upon contact with the eyes or respiratory tract, it alkylates the thiol (-SH) groups on the TRPA1 ion channels in sensory nerve endings. This triggers an immediate, debilitating pain response (chemical burn) known as lachrymation. -
Vesicant Action: Similar alkylation occurs on skin proteins, leading to delayed blistering and contact dermatitis.
-
Sensitization: Repeated exposure can lead to irreversible hypersensitivity.
The PPE Matrix: Layered Defense System
Do not rely on single-barrier protection. This compound requires a "System of Redundancy."
| PPE Component | Recommendation | Scientific Rationale |
| Primary Barrier (Gloves) | Double-Gloving Required 1. Inner: Silver Shield® / PE Laminate2. Outer: Nitrile (5 mil minimum) | Ketone vs. Halogen Dilemma: Nitrile degrades rapidly with ketones; Butyl rubber degrades with halogenated alkanes. This molecule contains both. Laminate gloves offer broad-spectrum permeation resistance (>480 min). The outer nitrile provides dexterity and mechanical protection. |
| Respiratory | Fume Hood (Primary) Full-Face Respirator (Secondary) | Half-mask respirators are insufficient because the eyes are a primary target for lachrymators. If work outside a hood is unavoidable, a Full-Face mask with OV/AG (Organic Vapor/Acid Gas) cartridges is mandatory. |
| Body | Tyvek® Lab Coat + Apron | Standard cotton lab coats absorb and hold lachrymators, creating a secondary exposure source. Use disposable, non-woven polyethylene (Tyvek). |
| Eyes | Chemical Splash Goggles | If not wearing a full-face respirator. Safety glasses are inadequate against vapors/aerosols. |
Operational Protocol: Step-by-Step
Phase A: Preparation & Engineering Controls
-
The "Red Zone" Rule: Designate a specific fume hood for this work. Remove all unnecessary clutter to ensure laminar airflow.
-
Sash Height: Keep the sash at the lowest possible working height (below the breathing zone).
-
Balance Location: NEVER weigh this compound on an open bench. Move a micro-balance inside the hood or use a localized exhaust snorkel positioned directly over the weigh boat.
Phase B: Handling & Synthesis
-
Solvent Choice: Avoid acetone as a cleaning solvent while handling this compound. Acetone increases skin permeability and can co-elute the toxicant through nitrile gloves. Use Ethanol or Isopropanol for wiping down tools inside the hood.
-
The "Dirty Hand" Technique: Designate your non-dominant hand as "clean" (touching sash, knobs) and dominant hand as "dirty" (touching glassware). Change outer gloves immediately if splashed.
Phase C: Decontamination & Doffing
-
Doffing Sequence:
-
Wipe outer gloves with ethanol inside the hood.
-
Peel outer nitrile gloves off, turning them inside out. Dispose of in solid waste inside the hood.
-
Remove Tyvek coat.
-
Remove inner laminate gloves last.
-
Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).
-
Emergency Response & Neutralization
Do not dispose of active
Chemical Neutralization Protocol
Quench the electrophilic center using a soft nucleophile (Sulfur-based).
Reagent: Sodium Thiosulfate (
-
Preparation: Prepare a 10% w/v aqueous solution of Sodium Thiosulfate. Add 1% Sodium Bicarbonate (
) to buffer the solution (prevents sulfur precipitation). -
Quenching:
-
Slowly add the waste residue or glassware rinse to the Thiosulfate solution.
-
Stir for 30 minutes. The thiosulfate will displace the chloride/bromide, forming a water-soluble, non-lachrymatory salt.
-
-
Verification: Check pH. If neutral, the aqueous layer can often be disposed of as aqueous waste (check local regulations), and the organic layer as non-halogenated solvent waste (if the halogen is fully displaced).
Visualizations
Figure 1: Glove Selection Logic for Mixed Hazards
Caption: Decision tree for selecting glove material when facing bifunctional hazards (Ketone + Halogen).
Figure 2: Decontamination & Disposal Workflow
Caption: Step-by-step neutralization pathway to convert the lachrymator into safe salts.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection. United States Department of Labor. [Link][2]
-
PubChem. Compound Summary: Alpha-Haloketones (General Class Properties). National Library of Medicine. [Link]
- Forsberg, K., & Mansdorf, S. Z. (2014). Quick Selection Guide to Chemical Protective Clothing. Wiley-Interscience. (Referenced for Laminate vs.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
